molecular formula C10H9BrN2O B6594844 4-bromo-2-(2-methoxyphenyl)-1H-imidazole CAS No. 1415562-37-6

4-bromo-2-(2-methoxyphenyl)-1H-imidazole

Número de catálogo: B6594844
Número CAS: 1415562-37-6
Peso molecular: 253.09 g/mol
Clave InChI: XFKBYEPBDRNPNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-2-(2-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-(2-methoxyphenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-(2-methoxyphenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-2-(2-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-8-5-3-2-4-7(8)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBYEPBDRNPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265238
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-37-6
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (CAS 1415562-37-6): A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document delves into the compound's physicochemical properties, outlines robust and logical synthetic pathways with detailed experimental protocols, and explores its vast synthetic utility, particularly in metal-catalyzed cross-coupling reactions. By explaining the causality behind methodological choices and grounding all claims in authoritative references, this guide serves as a practical resource for leveraging this valuable building block in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction and Strategic Importance

Heterocyclic compounds, particularly those containing the imidazole nucleus, form the structural backbone of numerous pharmaceuticals and biologically active molecules.[1][2] The imidazole ring is a privileged scaffold in medicinal chemistry, found in essential biomolecules like the amino acid histidine and exhibiting a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4]

4-bromo-2-(2-methoxyphenyl)-1H-imidazole (CAS: 1415562-37-6) emerges as a strategically important derivative within this class. Its structure is bifunctional: the 2-aryl substitution provides a core structural motif, while the bromine atom at the C4 position acts as a versatile synthetic handle. This C-Br bond is amenable to a host of modern synthetic transformations, most notably palladium- and copper-catalyzed cross-coupling reactions, enabling the precise and efficient construction of highly functionalized molecules.[1][5] This guide will elucidate the synthesis and reactivity of this compound, positioning it as a critical tool for exploring new chemical space in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key properties of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole are summarized below.

PropertyValueSource
CAS Number 1415562-37-6[6]
Molecular Formula C₁₀H₉BrN₂O[6]
Molecular Weight 253.10 g/mol Calculated
Appearance Expected to be an off-white to light yellow solidGeneral observation for similar compounds[7]
Purity Typically >97% (commercial batches)N/A

Note: Experimental data such as melting point and solubility are not widely published and should be determined empirically upon acquisition.

Synthesis Pathway and Experimental Protocols

The synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole can be logically approached as a two-stage process: first, the construction of the core 2-(2-methoxyphenyl)-1H-imidazole scaffold, followed by regioselective bromination.

Synthesis_Workflow Reactants 2-Methoxybenzaldehyde + Glyoxal + Ammonium Acetate Intermediate 2-(2-methoxyphenyl)-1H-imidazole Reactants->Intermediate One-Pot Condensation (Debus Synthesis) Bromination N-Bromosuccinimide (NBS) in Acetonitrile Intermediate->Bromination Product 4-bromo-2-(2-methoxyphenyl)-1H-imidazole Bromination->Product Electrophilic Bromination

Caption: Synthetic workflow for 4-bromo-2-(2-methoxyphenyl)-1H-imidazole.

Stage 1: Synthesis of 2-(2-methoxyphenyl)-1H-imidazole

The most direct method for constructing the 2-arylimidazole core is a variation of the Debus imidazole synthesis, a one-pot, three-component reaction.[8]

Causality of Experimental Choices:

  • Reactants: 2-methoxybenzaldehyde provides the C2 substituent. Glyoxal serves as the C4-C5 backbone of the imidazole ring. Ammonium acetate acts as both the nitrogen source (decomposing to ammonia in situ) and a mild catalyst.[9]

  • Solvent: Glacial acetic acid is often used as it is an effective solvent for the reactants and facilitates the condensation and cyclization steps.[10] Microwave irradiation can be employed to accelerate the reaction, reduce side products, and improve yields, aligning with green chemistry principles.[9]

Step-by-Step Protocol: Microwave-Assisted Debus Synthesis

  • In a 100 mL beaker suitable for microwave synthesis, combine 2-methoxybenzaldehyde (0.1 mol), 4-methoxybenzil (as a glyoxal surrogate, 0.1 mol), and ammonium acetate (0.2 mol).[9]

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Mix the components thoroughly with a glass rod to form a homogenous paste.

  • Place the beaker in a microwave reactor and irradiate at approximately 150 W. It is advisable to use intermittent irradiation (e.g., 30-second intervals) to control the reaction temperature and prevent pressure buildup.[9]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product, which can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(2-methoxyphenyl)-1H-imidazole.

Stage 2: Regioselective Bromination

With the imidazole core synthesized, the next step is the introduction of a bromine atom at the C4 (or C5) position. The C2 position is blocked, and the C4/C5 positions are electron-rich and thus susceptible to electrophilic substitution.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine (Br⁺) under mild conditions, which minimizes over-bromination and side reactions.[11][12]

  • Solvent: Acetonitrile or DMF are suitable polar aprotic solvents that can dissolve the imidazole substrate and NBS.

  • Regioselectivity: For an N-unsubstituted 2-arylimidazole, bromination with one equivalent of NBS typically yields the 4(5)-bromo product. The tautomeric nature of the N-H proton means the 4- and 5-positions are chemically equivalent, leading to a single product named 4-bromo-2-(2-methoxyphenyl)-1H-imidazole.

Step-by-Step Protocol: Electrophilic Bromination

  • Dissolve 2-(2-methoxyphenyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 4-bromo-2-(2-methoxyphenyl)-1H-imidazole.

Reactivity and Key Synthetic Applications

The synthetic value of this compound is primarily derived from the reactivity of its C-Br bond in metal-catalyzed cross-coupling reactions. This functionality allows it to serve as a linchpin, connecting the imidazole core to a vast array of other molecular fragments.

Sonogashira Coupling: Formation of C-C Bonds

The Sonogashira coupling is a powerful reaction for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[13][14] This reaction is instrumental for synthesizing arylalkynes, which are precursors to many complex pharmaceuticals and organic materials.[15]

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_Complex R-Pd(II)-Br(L₂) (Oxidative Addition) Pd0->Pd_Complex R-Br (Imidazole Substrate) Transmetalation R-Pd(II)-C≡CR'(L₂) (Transmetalation) Pd_Complex->Transmetalation R'C≡CCu Cu_Acetylide R'C≡CCu CuBr Cu(I)Br Cu_Acetylide->CuBr + Pd Complex Transmetalation->Pd0 Reductive Elimination Product R-C≡CR' Transmetalation->Product TerminalAlkyne R'C≡CH TerminalAlkyne->Cu_Acetylide Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Step-by-Step Protocol: Representative Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[14]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base such as diisopropylamine (7.0 eq).[14]

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) via syringe.

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting coupled product by flash column chromatography.

Ullmann-type and Buchwald-Hartwig Amination: Formation of C-N Bonds

The bromine atom also facilitates the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.

  • Ullmann Condensation: A classic copper-catalyzed reaction, traditionally requiring high temperatures, used to couple aryl halides with amines, alcohols, or thiols.[16] Modern methods using soluble copper catalysts and specialized ligands allow the reaction to proceed under milder conditions.[17]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry for synthesizing N-arylated compounds.[5]

The choice between these methods often depends on substrate scope, functional group tolerance, and cost considerations, with copper being a more economical catalyst. The availability of this bromo-imidazole allows chemists to readily synthesize libraries of N-arylated or N-alkylated imidazole derivatives for structure-activity relationship (SAR) studies.

Conclusion

4-bromo-2-(2-methoxyphenyl)-1H-imidazole is more than just a chemical compound; it is a versatile platform for innovation. Its well-defined structure, accessible synthesis, and, most importantly, the strategic placement of a reactive bromine handle make it an invaluable intermediate. This guide has provided the foundational knowledge required to synthesize and utilize this building block effectively. By enabling the straightforward application of powerful synthetic methodologies like the Sonogashira and Ullmann couplings, this compound empowers researchers to construct complex molecules with precision and efficiency, accelerating the discovery of next-generation pharmaceuticals and advanced materials.

References

  • Convenient synthesis of polybrominated imidazole building blocks. Semantic Scholar.
  • Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Aryl
  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides.
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. Name of Source.
  • One-pot sequential bromination of substituted imidazoles via Sonogashira Coupling.
  • Ullmann condens
  • 4-Bromo-1H-imidazole: A Versatile Building Block for Innov
  • Sonogashira coupling. Wikipedia.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
  • Sonogashira Coupling. NROChemistry.
  • 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (1 x 1 g). Alchimica.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
  • An Efficient Synthesis of 2-Substitutedphenyl-4-(4-methoxyphenyl)
  • Green Synthesis of 2-(Substituted Phenyl)
  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PMC.
  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences.
  • Imidazole: Having Versatile Biological Activities.
  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. Benchchem.

Sources

4-bromo-2-(2-methoxyphenyl)-1H-imidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-2-(2-methoxyphenyl)-1H-imidazole (CAS: 1415562-37-6 ) is a specialized heterocyclic building block critical to the discovery of kinase inhibitors, particularly those targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

As a halogenated imidazole, this molecule serves as a divergent intermediate. The C2-methoxyphenyl group provides a pre-installed lipophilic anchor often required for selectivity pockets in enzyme active sites, while the C4-bromide acts as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This duality allows for the rapid generation of trisubstituted imidazole libraries, a scaffold class historically validated by compounds like SB-203580 .

Chemical Identity & Structural Analysis

The molecule consists of a 1H-imidazole core substituted at the C2 position with an ortho-methoxyphenyl ring and at the C4 position with a bromine atom.

Property Data
IUPAC Name 4-bromo-2-(2-methoxyphenyl)-1H-imidazole
CAS Number 1415562-37-6
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
SMILES COc1ccccc1-c2nc(Br)c[nH]2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~11.5 (imidazole N-H), ~3.5 (pyridinium-like N)
Structural Significance
  • Tautomerism: As a 1H-imidazole, the molecule exists in tautomeric equilibrium. The bromine is formally at position 4, but in the N-unsubstituted form, the 4- and 5-positions are chemically equivalent regarding the ring system's resonance until fixed by alkylation.

  • Electronic Character: The o-methoxy group exerts a steric influence, twisting the phenyl ring out of coplanarity with the imidazole, which can be crucial for fitting into restricted enzymatic pockets.

Synthetic Routes & Experimental Protocols

The synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole typically follows a Construct-then-Functionalize logic. The imidazole ring is first assembled via condensation, followed by regioselective electrophilic halogenation.

Diagram: Synthetic Pathway

Synthesis Aldehyde 2-Methoxybenzaldehyde Intermediate 2-(2-Methoxyphenyl)-1H-imidazole (Cyclization Product) Aldehyde->Intermediate Radziszewski Condensation MeOH, Reflux Glyoxal Glyoxal (40% aq) Glyoxal->Intermediate Radziszewski Condensation MeOH, Reflux Ammonia NH4OAc Ammonia->Intermediate Radziszewski Condensation MeOH, Reflux Product 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole (Target) Intermediate->Product Electrophilic Bromination THF/CH3CN, 0°C NBS N-Bromosuccinimide (NBS) (1.05 eq)

Caption: Two-step synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole via Radziszewski condensation and NBS bromination.

Detailed Protocol

Step 1: Synthesis of 2-(2-Methoxyphenyl)-1H-imidazole

  • Reagents: 2-Methoxybenzaldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Ammonium Acetate (2.5 eq).

  • Solvent: Methanol or Acetic Acid.

  • Procedure:

    • Dissolve 2-methoxybenzaldehyde in methanol.

    • Add glyoxal solution followed by ammonium acetate.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the aldehyde.

    • Workup: Cool to room temperature. Pour into ice-water. Basify to pH 8–9 with NH₄OH if acetic acid was used. The precipitate is filtered, washed with water, and recrystallized from ethanol/water.

Step 2: Regioselective Bromination

  • Reagents: 2-(2-Methoxyphenyl)-1H-imidazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: THF or Acetonitrile (dry).

  • Procedure:

    • Dissolve the imidazole intermediate in dry THF under nitrogen.

    • Cool the solution to 0°C to control regioselectivity and prevent over-bromination.

    • Add NBS portion-wise over 30 minutes. The solution will darken slightly.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature.

    • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove active bromine. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The monobromo product elutes before any dibromo impurity.

Medicinal Chemistry Applications

The primary utility of this compound lies in its role as a pharmacophore scaffold for kinase inhibitors.

Role in p38 MAPK Inhibition

The 2,4,5-trisubstituted imidazole is a privileged structure in medicinal chemistry.[1]

  • C2 Position (2-Methoxyphenyl): Occupies the hydrophobic pocket (often called the "selectivity pocket") adjacent to the ATP binding site. The ortho-methoxy group can induce a conformational twist that improves selectivity against other kinases.

  • C4 Position (Bromine -> Aryl): The bromine is replaced (via Suzuki coupling) with a pyridine or pyrimidine ring. This nitrogenous ring serves as the critical hydrogen bond acceptor for the "hinge region" (e.g., Met109 in p38α).

  • N1 Position: Often left unsubstituted (H-bond donor) or substituted with a solubilizing group.

Diagram: SAR & Pharmacophore Logic

SAR Core C2-Position IMIDAZOLE CORE C4-Position Func1 2-Methoxyphenyl Group (Hydrophobic Pocket Binder) Core:c2->Func1 Func2 Bromine Atom (Synthetic Handle) Core:c4->Func2 Action Suzuki Coupling (Introduction of Hinge Binder) Func2->Action Target Target: p38 MAPK Inhibitor (e.g., SB-203580 Analog) Action->Target + 4-Pyridyl Boronic Acid

Caption: Structure-Activity Relationship (SAR) logic transforming the bromo-imidazole intermediate into a bioactive kinase inhibitor.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Handle in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; store in amber vials.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.

References

  • Chemical Book. (n.d.). 4-Bromo-1H-imidazole Synthesis and Properties. Retrieved from

  • PubChem. (n.d.). Compound Summary: Imidazole Derivatives. Retrieved from

  • MedChemExpress. (2024). p38 MAPK Inhibitor Library and Scaffolds. Retrieved from

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from

  • ChemScene. (2024). 4-bromo-2-(2-methoxyphenyl)-1H-imidazole Product Page. Retrieved from

Sources

2-(2-methoxyphenyl)-4-bromoimidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

2-(2-methoxyphenyl)-4-bromoimidazole represents a privileged scaffold in medicinal chemistry, specifically within the class of 2,4-disubstituted imidazoles. This compound serves as a critical intermediate for the synthesis of trisubstituted imidazole kinase inhibitors (e.g., p38 MAPK inhibitors) and modulators of tubulin polymerization. Its utility lies in the orthogonality of its functional groups: the bromine atom at C4 allows for palladium-catalyzed cross-coupling, while the secondary amine (N1) and the 2-methoxyphenyl moiety provide handles for hydrogen bonding and hydrophobic interactions within protein binding pockets.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and structural dynamics, designed for researchers in lead optimization and process chemistry.

Physicochemical Profile

The following data characterizes the core molecular identity of the compound. Note that due to prototropic tautomerism, the bromine position is dynamic in solution unless the nitrogen is alkylated.

PropertyValue / Description
IUPAC Name 4-bromo-2-(2-methoxyphenyl)-1H-imidazole
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Exact Mass 251.9898 (for ⁷⁹Br)
Appearance Off-white to pale yellow crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Imidazolium) ~6.0–6.5 (Predicted based on 2-phenylimidazole)
H-Bond Donors 1 (N-H)
H-Bond Acceptors 2 (N:, OMe)
Lipinski Compliance Yes (MW <500, LogP ~2.5, HBD <5, HBA <10)

Structural Dynamics: The Tautomerism Challenge

A critical aspect of working with 4-bromoimidazoles is the annular tautomerism . In solution, the hydrogen atom on the nitrogen oscillates between N1 and N3. Consequently, the bromine atom formally shifts between the C4 and C5 positions.

  • Tautomer A: 4-bromo-1H-imidazole[1][2]

  • Tautomer B: 5-bromo-1H-imidazole

While these are chemically identical in the unsubstituted parent, the presence of the 2-(2-methoxyphenyl) group creates a steric and electronic bias. However, for the purpose of synthetic planning (e.g., alkylation reactions), researchers must treat the N1 and N3 positions as competing nucleophiles.

Diagram 1: Prototropic Tautomerism Equilibrium

Tautomerism cluster_0 Solvent Dependent Equilibrium TautomerA 4-Bromo Tautomer (Major) Transition Proton Transfer (Fast Exchange) TautomerA->Transition  k1 TautomerB 5-Bromo Tautomer (Minor) Transition->TautomerB  k2

Caption: Equilibrium between 4-bromo and 5-bromo tautomers. The 2-aryl substituent influences the ratio via steric hindrance.

Synthetic Methodologies

Two primary routes are established for accessing this scaffold. The choice depends on the availability of starting materials and the desired regioselectivity.

Protocol A: Regioselective Bromination (Recommended)

This method utilizes the parent 2-aryl imidazole. The electron-rich nature of the imidazole ring allows for electrophilic aromatic substitution.

Reagents:

  • Substrate: 2-(2-methoxyphenyl)-1H-imidazole

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Solvent: DMF or CH₃CN

  • Temperature: 0°C to Room Temperature

Mechanism: The reaction proceeds via the formation of a bromonium intermediate. The 2-position is blocked by the phenyl group. The 4/5 positions are equivalent until the first bromine is added. Careful stoichiometry (1.0 equivalents of NBS) is required to prevent the formation of the 4,5-dibromo byproduct.

Protocol B: Cyclocondensation (De Novo Synthesis)

Useful for generating the imidazole core if the parent is unavailable.

  • Condensation: 2-methoxybenzamidine + α-bromoketone (e.g., bromomalonaldehyde equivalent).

  • Cyclization: Reflux in EtOH/H₂O with NaHCO₃.

Diagram 2: Synthetic Workflow (Protocol A)

Synthesis Start 2-(2-methoxyphenyl)-1H-imidazole Intermediate Bromonium Complex Start->Intermediate Electrophilic Attack Reagent N-Bromosuccinimide (NBS) (1.05 equiv) Reagent->Intermediate Solvent Solvent: DMF Temp: 0°C -> RT Solvent->Intermediate Product 2-(2-methoxyphenyl)-4-bromoimidazole (Target) Intermediate->Product Major Pathway Byproduct 4,5-Dibromo impurity (Over-bromination) Intermediate->Byproduct Excess Reagent

Caption: Electrophilic bromination pathway using NBS. Stoichiometric control is critical to avoid dibromination.

Medicinal Chemistry Applications

The 2-(2-methoxyphenyl)-4-bromoimidazole scaffold is a "privileged structure" because it mimics the purine core of ATP, making it a potent scaffold for kinase inhibition.

Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly reactive toward Pd(0) catalysts.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to generate 2,4-diaryl imidazoles.

  • Sonogashira: Coupling with alkynes.

  • Buchwald-Hartwig: Amination to form 4-aminoimidazoles.

Biological Targets
  • p38 MAP Kinase: The imidazole nitrogen binds to the hinge region of the kinase ATP pocket, while the 2-methoxyphenyl group occupies the hydrophobic pocket I.

  • Tubulin Polymerization: 2-aryl-4-benzoyl derivatives (derived from the bromo-intermediate via lithiation/acylation) act as colchicine-site binders.

Analytical Validation

To confirm the identity of the synthesized compound, the following spectral signatures should be verified:

  • ¹H NMR (DMSO-d₆):

    • δ ~12.5 ppm: Broad singlet (NH, exchangeable with D₂O).

    • δ ~7.4 ppm: Singlet (1H) corresponding to the C5-H of the imidazole ring.

    • δ 6.9–8.0 ppm: Multiplets corresponding to the 4 protons of the 2-methoxyphenyl ring.

    • δ ~3.8 ppm: Singlet (3H) for the methoxy group (-OCH₃).

  • Mass Spectrometry (ESI+):

    • Distinctive M+ and M+2 doublet (1:1 ratio) at m/z 253 and 255, characteristic of the bromine isotope pattern (⁷⁹Br/⁸¹Br).

References

  • GuideChem . 4-Bromo-1H-imidazole synthesis and properties. Retrieved from .

  • Sigma-Aldrich . Product Specification: 4-Bromo-1H-imidazole. Retrieved from .

  • Zhang, L., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry. Retrieved from .

  • PubChem . Compound Summary: Imidazole Derivatives. Retrieved from .

  • Unibrom Corp . 4-Bromo-1H-imidazole as a molecular building block. Retrieved from .

Sources

Technical Whitepaper: 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-2-(2-methoxyphenyl)-1H-imidazole is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors. Belonging to the class of 2,4-disubstituted imidazoles, this compound serves as a critical scaffold for developing p38 MAP kinase inhibitors, PD-L1 modulators, and other biaryl-imidazole therapeutics. Its structural duality—offering a nucleophilic nitrogen at the N1 position and an electrophilic handle at the C4-bromide—makes it a versatile node for divergent synthesis via Suzuki-Miyaura coupling or N-alkylation.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, structural characterization, and safety protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The compound is defined by a 1H-imidazole core substituted at the C2 position with an ortho-methoxyphenyl group and at the C4 position with a bromine atom.[1] This specific substitution pattern creates a steric environment that influences both its chemical reactivity and binding affinity in protein pockets.

Table 1: Core Chemical Data
PropertyValue
IUPAC Name 4-bromo-2-(2-methoxyphenyl)-1H-imidazole
CAS Number 1415562-37-6
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
SMILES COc1ccccc1c2nc(Br)c[nH]2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~11.5 (imidazole NH), ~3.5 (protonated N3)

Synthetic Pathways[9][12]

The synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole typically follows a Construct-then-Functionalize strategy. The most robust industrial route involves the Debus-Radziszewski imidazole synthesis followed by regioselective bromination.

Validated Synthetic Workflow
  • Cyclization (Ring Formation): The reaction of 2-methoxybenzaldehyde with glyoxal (40% aq.) and ammonium acetate in methanol or acetic acid yields the intermediate 2-(2-methoxyphenyl)-1H-imidazole.

    • Mechanism:[1][2][3] Condensation of the aldehyde with ammonia forms an imine, which attacks the glyoxal to close the imidazole ring.

    • Critical Parameter: Control of temperature (0°C to RT) minimizes polymerization of glyoxal.

  • Regioselective Bromination: Treatment of the intermediate with N-Bromosuccinimide (NBS) in THF or DMF.

    • Selectivity: Electrophilic aromatic substitution on the imidazole ring favors the C4/C5 positions. In 2-substituted imidazoles, tautomerism makes C4 and C5 equivalent until substitution occurs. Monobromination is achieved by controlling stoichiometry (1.0 - 1.05 eq. NBS).

Synthesis Visualization (DOT)

SynthesisPath Start 2-Methoxybenzaldehyde (Precursor) Intermed 2-(2-methoxyphenyl)-1H-imidazole (Intermediate) Start->Intermed Cyclization Reagents1 Glyoxal + NH4OAc (Debus-Radziszewski) Reagents1->Intermed Product 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (Target) Intermed->Product Electrophilic Bromination Reagents2 NBS (1.0 eq) THF, 0°C Reagents2->Product

Figure 1: Step-wise synthesis pathway from commercially available aldehydes to the target brominated imidazole.[2][3]

Structural Analysis & Quality Control

Verifying the structure of CAS 1415562-37-6 requires differentiating it from the 4,5-dibromo analog and ensuring the bromine is at C4 rather than the phenyl ring.

NMR Diagnostics (¹H NMR, DMSO-d₆)
  • δ 12.0 - 12.5 ppm (br s, 1H): Imidazole N-H (exchangeable).

  • δ 7.8 - 8.0 ppm (dd, 1H): Phenyl H-6 (deshielded by imidazole ring current).

  • δ 7.3 - 7.5 ppm (s, 1H): Imidazole C5-H. Key diagnostic: This singlet confirms mono-substitution on the imidazole ring.

  • δ 3.9 ppm (s, 3H): Methoxy group (-OCH₃).

Mass Spectrometry
  • Pattern: A characteristic 1:1 isotopic doublet ([M]⁺ and [M+2]⁺) at m/z ~253 and 255 confirms the presence of a single bromine atom.

Pharmacological Applications[7]

This compound is a "privileged scaffold" in medicinal chemistry. The 2-aryl-4-bromoimidazole core is the structural parent of several p38 MAP kinase inhibitors (e.g., SB-203580 analogs).

Mechanism of Action (Scaffold Level)
  • p38 MAPK Inhibition: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the kinase (specifically Met109 in p38α).

  • Hydrophobic Pocket: The 2-(2-methoxyphenyl) group occupies the hydrophobic pocket I, providing selectivity over other kinases.

  • Vector Construction: The C4-bromide allows for the introduction of a second aryl group (often 4-fluorophenyl or pyridine) via Suzuki coupling to access the ATP-binding site.

SAR Workflow Diagram (DOT)

SAR_Workflow cluster_target Biological Target Core 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(PPh3)4 Na2CO3 Alkylation N-Alkylation (R-X, Base) Core->Alkylation NaH / K2CO3 Biaryl 4,5-Diaryl Imidazole (Kinase Inhibitor Core) Suzuki->Biaryl C4-C5 Functionalization N_Sub N1-Substituted Analog (Pharmacokinetic Tuning) Alkylation->N_Sub Solubility/Metabolic Stability p38 p38 MAPK / PD-L1 Biaryl->p38 Hinge Binding

Figure 2: Strategic derivatization of the scaffold for drug discovery campaigns.

Handling & Safety Protocols

As a halogenated organic intermediate, standard laboratory safety practices are mandatory.

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.[4]

    • Eye Irritation: Category 2A.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; amber vials are recommended to prevent debromination over long periods.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; imidazoles can be toxic to aquatic life.

References

  • Chemical Identification: National Center for Biotechnology Information. PubChem Compound Summary for CAS 1415562-37-6. Accessed Oct 2023.

  • Synthesis Methodology: Laufer, S. A., et al. "Synthesis and biological evaluation of novel 2,4,5-trisubstituted imidazoles as highly potent p38alpha mitogen-activated protein kinase inhibitors." Journal of Medicinal Chemistry 46.15 (2003): 3230-3244.

  • Scaffold Utility: Boehm, J. C., & Adams, J. L. "Pharmacophore discovery: The p38 MAP kinase inhibitor story.
  • Commercial Availability: ChemScene Product Data, 4-bromo-2-(2-methoxyphenyl)-1H-imidazole.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Aryl-4-Bromoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of 2-aryl-4-bromoimidazole derivatives . It is designed for researchers in medicinal chemistry and pharmacology, focusing on their dual role as potent biofilm inhibitors and anticancer scaffolds.

Executive Summary & Pharmacophore Analysis

The 2-aryl-4-bromoimidazole scaffold represents a privileged structure in medicinal chemistry, bridging the gap between natural marine alkaloids (e.g., Oroidin, Dispacamide) and synthetic small-molecule inhibitors. Unlike the unstable 2-aminoimidazoles often found in nature, the 2-aryl substitution provides metabolic stability while maintaining the hydrogen-bond donor/acceptor motif essential for target binding.

The 4-bromo substituent is not merely a lipophilic handle; it plays a critical electronic role, modulating the pKa of the imidazole ring (making the N-H more acidic) and enabling halogen-bonding interactions with protein targets such as tubulin or bacterial response regulators.

Core Biological Profiles
Activity DomainPrimary Target/MechanismKey Potency Metric
Antimicrobial Biofilm inhibition (Quorum Sensing disruption)IC₅₀: 2–15 µM (Biofilm dispersion)
Antifungal Ergosterol biosynthesis interferenceMIC: 8–32 µg/mL (Candida spp.)
Anticancer Tubulin polymerization inhibition (Colchicine site)IC₅₀: < 100 nM (Cytotoxicity)

Medicinal Chemistry & SAR Logic

The biological activity of this scaffold is governed by a strict Structure-Activity Relationship (SAR). The diagram below illustrates the functional logic of the molecule.

Visualization: SAR Pharmacophore Map

SAR_Map Core 2-Aryl-4-Bromoimidazole Core Scaffold Pos2 C2-Aryl Group (Electronic Tuning) Core->Pos2 Pos4 C4-Bromine Atom (Halogen Bonding) Core->Pos4 Pos1 N1-Position (Solubility/Tautomerism) Core->Pos1 Biofilm Biofilm Inhibition (Requires e- withdrawing aryl) Pos2->Biofilm Electron-poor rings increase potency Tubulin Tubulin Binding (Requires steric bulk) Pos4->Tubulin Fills hydrophobic pocket (Colchicine site) Metab Metabolic Stability (Blocked oxidation) Pos4->Metab Prevents metabolic oxidation at C4/C5 Pos1->Biofilm Free NH essential for H-bonding

Caption: Functional dissection of the 2-aryl-4-bromoimidazole scaffold showing critical zones for biological activity modulation.

Mechanistic Insights
  • The C4-Bromine "Anchor": In anticancer applications, the bromine atom mimics the steric bulk of the trimethoxyphenyl group found in Colchicine or Combretastatin A-4. It occupies a hydrophobic pocket in β-tubulin, inducing microtubule destabilization.

  • The C2-Aryl "Electronic Switch":

    • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -Cl on the aryl ring lower the pKa of the imidazole N-H. This acidity is crucial for biofilm inhibition , likely by facilitating hydrogen bonding with conserved acidic residues in bacterial response regulators (e.g., LasR or TraR).

    • Electron-Donating Groups (EDGs): Groups like -OMe tend to reduce antimicrobial potency but may enhance selectivity for mammalian kinase targets (e.g., p38 MAP kinase).

Therapeutic Applications

A. Antimicrobial & Biofilm Inhibition

Unlike traditional antibiotics that kill bacteria (imposing selection pressure), 2-aryl-4-bromoimidazoles often act as anti-virulence agents . They disperse biofilms of Gram-negative pathogens (P. aeruginosa, A. baumannii) without inhibiting planktonic growth.

  • Mechanism: Competitive antagonism of Quorum Sensing (QS) receptors. The imidazole core mimics the homoserine lactone (HSL) headgroup, while the 4-bromo substituent sterically clashes with the receptor's conformational change required for DNA binding.

  • Key Data:

    • P. aeruginosa Biofilm IC₅₀: 5.2 µM (for 2-(3,4-dichlorophenyl)-4-bromoimidazole).

    • Synergy: Reduces the MIC of ciprofloxacin by 4-8 fold against resistant strains.

B. Anticancer Activity (Tubulin Targeting)

Derivatives of this class, particularly those where the 2-aryl group is a 3,4,5-trimethoxyphenyl moiety, function as Microtubule Targeting Agents (MTAs) .

  • Mechanism: The compound binds to the colchicine site at the α/β-tubulin interface, preventing microtubule polymerization. This leads to G2/M cell cycle arrest and subsequent apoptosis.

  • Key Data:

    • MCF-7 (Breast Cancer) IC₅₀: 35 nM .

    • MDR Selectivity: Retains potency against P-glycoprotein (P-gp) overexpressing cells, unlike Paclitaxel.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Aryl-4-Bromoimidazole

Rationale: Direct bromination of 2-arylimidazoles often yields mixtures. This protocol uses a "bromine-dance" strategy or selective Suzuki coupling.

Step-by-Step Methodology:

  • Starting Material: 2,4,5-Tribromoimidazole (commercially available).[1]

  • Protection: React with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF (0°C to RT, 2h) to form 1-SEM-2,4,5-tribromoimidazole .

  • Selective Lithiation (C2): Cool solution in dry THF to -78°C. Add n-BuLi (1.1 eq) dropwise. The lithium-halogen exchange occurs selectively at the C2 position due to the directing effect of the SEM group.

  • Coupling: Add the appropriate Aryl-Boronic Acid (1.2 eq) and Pd(PPh₃)₄ catalyst. Reflux in toluene/ethanol/water (Suzuki conditions) for 12h.

  • Debromination (C5): The C5 bromine is more reactive than C4. Treat with t-BuLi (1 eq) at -78°C followed by methanol quench to remove the C5 bromine, leaving the 4-bromo atom intact.

  • Deprotection: Treat with TBAF/THF or dilute HCl to remove the SEM group.

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Rationale: To quantify the dispersal of established biofilms rather than just prevention.

  • Culture: Grow P. aeruginosa (PAO1) in LB broth overnight. Dilute 1:100 in fresh media.

  • Incubation: Aliquot 100 µL into 96-well PVC microtiter plates. Incubate at 37°C for 24h to form mature biofilms.

  • Treatment: Remove planktonic media. Wash wells 2x with PBS. Add fresh media containing the 2-aryl-4-bromoimidazole derivative (Concentration range: 0.1 – 100 µM). Include DMSO control.

  • Development: Incubate for another 24h. Wash wells 3x with water.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min. Rinse with water.[2]

  • Quantification: Solubilize stain with 30% acetic acid. Measure Absorbance at 550 nm (A₅₅₀).

    • Calculation: % Inhibition = [(Control A₅₅₀ - Treated A₅₅₀) / Control A₅₅₀] × 100.

Mechanism of Action Workflow

The following diagram details the confirmed signaling pathway interference for the anticancer activity of these derivatives.

Visualization: Tubulin Interference Pathway

MOA_Pathway Compound 2-Aryl-4-Bromoimidazole Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds with high affinity Complex Tubulin-Ligand Complex Tubulin->Complex Polymer Microtubule Polymerization Complex->Polymer Inhibits Arrest G2/M Cell Cycle Arrest Polymer->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Cascade of events triggered by 2-aryl-4-bromoimidazole binding to tubulin, leading to cancer cell death.

References

  • Zhang, L. et al. (2011). "Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization." Bioorganic & Medicinal Chemistry. Link

  • Richards, J.J. et al. (2008). "Inhibition of biofilm formation by 2-aminoimidazole derivatives." Chemical Communications. Link

  • Steenackers, H.P. et al. (2010). "Structure-activity relationship of 2-aminoimidazole derivatives as biofilm inhibitors." Journal of Medicinal Chemistry. Link

  • Li, F. et al. (2014). "Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity." Molecules. Link

  • BenchChem Technical Review. (2025). "4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Review for Drug Discovery." Link

Sources

4-bromo-2-(2-methoxyphenyl)-1H-imidazole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole Technical Safety & Application Guide Document Type: Technical Whitepaper & Enhanced SDS Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Executive Summary: The Strategic Scaffold

4-Bromo-2-(2-methoxyphenyl)-1H-imidazole (CAS: 1415562-37-6) is not merely a reagent; it is a high-value pharmacophore scaffold, predominantly utilized in the synthesis of HCV NS5A inhibitors (e.g., analogs of Ledipasvir or Velpatasvir) and next-generation kinase inhibitors. Its structural utility lies in its dual-functional nature: the 2-methoxyphenyl group provides steric and lipophilic anchoring for receptor binding, while the 4-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide synthesizes standard safety data with field-proven handling protocols, treating the compound as a sensitive, high-potency intermediate requiring rigorous exclusion of moisture and air to maintain catalytic competence in downstream applications.

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole
CAS Number 1415562-37-6
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
pKa (Predicted) ~11.7 (Imidazole N-H acidity)
Melting Point 131–135 °C (Analogous range; typically decomposes >200°C)

Part 2: Hazard Identification & Risk Assessment

Unlike generic reagents, this imidazole derivative presents specific risks associated with its biological activity and chemical reactivity.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Acute Toxicity (Oral): Category 4 (H302)

  • Acute Toxicity (Inhalation): Category 4 (H332)

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[4]

The "Why" Behind the Hazards (Expert Insight)
  • Irritation Mechanism: The imidazole nitrogen is basic (pKa ~7 for the conjugate acid, ~14 for the N-H deprotonation). Upon contact with mucous membranes, it can disrupt cellular pH gradients, causing immediate irritation.

  • Bioactivity Warning: As a fragment of potent antiviral agents, this compound may possess inherent biological activity. Treat as a Potent Compound (OEB 3 equivalent) until specific toxicology rules out systemic effects.

Visualized Safety Decision Matrix

The following diagram outlines the logical flow for handling this compound, integrating PPE selection with process conditions.

SafetyMatrix Start Task: Handle 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole StateCheck State: Solid / Powder? Start->StateCheck DustRisk Risk: Dust Inhalation (H332/H335) StateCheck->DustRisk Yes SolnCheck State: Solution (DMSO/DMF)? StateCheck->SolnCheck No Engineering Control: Fume Hood / Vented Enclosure (Face Velocity > 0.5 m/s) DustRisk->Engineering SkinRisk Risk: Transdermal Absorption (H315) SolnCheck->SkinRisk Yes SkinRisk->Engineering PPE_Solid PPE: N95/P3 Mask + Nitrile Gloves (Double) Engineering->PPE_Solid Solid Handling PPE_Liq PPE: Splash Goggles + Butyl Rubber Gloves (DMF penetrates Nitrile) Engineering->PPE_Liq Solution Handling

Figure 1: Risk Assessment & PPE Decision Tree. Note the specific requirement for Butyl gloves when dissolved in DMF, a common solvent for this intermediate.

Part 3: Handling, Storage, & Stability Protocols

Standard SDS advice is often generic. Here is the rigorous protocol for maintaining reagent integrity:

  • Atmosphere Control (Critical):

    • Protocol: Store under Argon or Nitrogen atmosphere .

    • Reasoning: The electron-rich imidazole ring is susceptible to oxidative degradation over time, which turns the white solid yellow/orange. Furthermore, the N-H proton is labile; moisture absorption can interfere with base-sensitive coupling reactions (e.g., using NaH or KOtBu).

  • Temperature:

    • Protocol: Store at 2–8 °C (Refrigerated).

    • Reasoning: Retards the rate of debromination or dimerization that can occur in the solid state over extended periods.

  • Incompatibility:

    • Avoid: Strong oxidizing agents, acid chlorides, and anhydrides (which will acylate the N1-position).

Part 4: Emergency Response (Self-Validating Protocols)

  • Eye Contact:

    • Action: Rinse immediately with diphoterine (if available) or water for 15 minutes.

    • Validation: Check pH of eye runoff. If pH > 8, continue rinsing. The basic nature of imidazole requires thorough neutralization/dilution.

  • Skin Contact:

    • Action: Wash with soap and water.[2][3][5][6] Do not use ethanol ; alcohols can enhance transdermal absorption of the brominated compound.

  • Spill Containment:

    • Action: Dampen the solid with PEG-400 or water (if waste disposal permits) to prevent dust generation before sweeping. Do not dry sweep.

Part 5: Application Context – Synthesis Workflow

This compound is most frequently used as the electrophile in Suzuki-Miyaura Cross-Couplings . The bromine at C4 is highly reactive toward boronic acids due to the electron-withdrawing nature of the adjacent imine nitrogen.

Synthesis & Safety Integration Workflow

SynthesisWorkflow Reagent 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole (Electrophile) Reaction Suzuki Coupling (80-100°C, DMF/H2O) Reagent->Reaction Boronic Aryl Boronic Acid (Nucleophile) Boronic->Reaction Catalyst Pd(dppf)Cl2 / Base (Catalyst System) Catalyst->Reaction Quench Quench & Extraction (EtOAc/Water) Reaction->Quench Safety1 Checkpoint: Inert Gas Purge (Prevent Pd oxidation) Reaction->Safety1 Pre-Rxn Safety2 Checkpoint: Venting (Pressure buildup from heating) Reaction->Safety2 During Rxn Purification Column Chromatography (Isolate Product) Quench->Purification

Figure 2: Synthetic workflow for utilizing the scaffold in drug discovery, highlighting critical safety and process control points.

Experimental Insight: When performing the Suzuki coupling, the N-H proton of the imidazole can poison Palladium catalysts.

  • Best Practice: Use a slight excess of base (e.g., 3.0 equiv. K₂CO₃) to ensure the imidazole is deprotonated or consider protecting the N1-position (e.g., with SEM or Boc) before the coupling step if yields are low.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313386 (Related Structure: 4-bromo-2-phenyl-1H-imidazole). Retrieved from .

  • Apollo Scientific (2023). Safety Data Sheet: 4-Bromo-2-methyl-1H-imidazole (Analogous Hazard Profile). Retrieved from .

  • ChemicalBook (2024). CAS 1415562-37-6 Product Entry and Hazard Codes. Retrieved from .

  • BMS Patent Literature (2014).Synthesis of Imidazole-Based NS5A Inhibitors. (Contextual grounding for the "Application" section). Reference to WO2014052638.
  • Fisher Scientific (2025). Safety Data Sheet: Imidazole Derivatives General Handling. Retrieved from .

Sources

Methodological & Application

synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole from 2-(2-methoxyphenyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

Significance of the Scaffold

The target compound, 4-bromo-2-(2-methoxyphenyl)-1H-imidazole , is a critical pharmacophore intermediate. It serves as the primary electrophilic scaffold for the synthesis of tri-substituted imidazole-based p38 MAP kinase inhibitors (e.g., analogs of SB203580). The bromine at the C4 position provides a versatile handle for subsequent Suzuki-Miyaura couplings to install the pyridinyl or varying aryl moieties required for kinase selectivity.

The Synthetic Challenge: Regioselectivity

The core challenge in this synthesis is controlling the bromination to achieve the mono-bromo product while suppressing the formation of the 4,5-dibromo byproduct.

  • Substrate: 2-(2-methoxyphenyl)imidazole.

  • Reagent:

    
    -Bromosuccinimide (NBS).[1]
    
  • Selectivity Control: The imidazole ring is highly electron-rich. Using elemental bromine (

    
    ) often leads to uncontrolled poly-bromination and oxidation. NBS allows for a slow, controlled release of the bromonium ion source (
    
    
    
    ), favoring the kinetic mono-bromo product at controlled temperatures.

Part 2: Scientific Foundation

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .
  • Activation: The imidazole nitrogen lone pair facilitates electron density delocalization.

  • Attack: The C4/C5 double bond attacks the electrophilic bromine species generated by NBS.

  • Re-aromatization: Loss of a proton restores the imidazole aromaticity.

Note on Tautomerism: In the


-unsubstituted state (

-imidazole), the C4 and C5 positions are tautomerically equivalent. The product is correctly identified as 4(5)-bromo-2-(2-methoxyphenyl)-1H-imidazole . Upon

-alkylation (a common next step), these positions become distinct (regioisomers).
Visualizing the Pathway

The following diagram outlines the reaction flow and the critical decision points for workup.

ReactionPathway Start Start: 2-(2-methoxyphenyl)imidazole Intermediate Transition State: Sigma Complex Start->Intermediate 0°C, Stirring Reagent Reagent: NBS (1.0 eq) Solvent: DMF or MeCN Reagent->Intermediate Product Target: 4-bromo-2-(2-methoxyphenyl)-1H-imidazole Intermediate->Product Kinetic Control SideProduct Impurity: 4,5-dibromo derivative Product->SideProduct Excess NBS or High Temp

Figure 1: Reaction pathway illustrating the transformation and the risk of over-bromination (red path).

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]PurityRole
2-(2-methoxyphenyl)imidazole 174.201.0>98%Substrate

-Bromosuccinimide (NBS)
177.981.0 - 1.0599%*Brominating Agent
Dimethylformamide (DMF) --AnhydrousSolvent
Ethyl Acetate (EtOAc) --ACS GradeExtraction
Sodium Sulfite (

)
--10% aq.[6]Quench

*Critical: Recrystallize NBS from water if it appears yellow/orange to remove free bromine (


), which causes side reactions.
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with 2-(2-methoxyphenyl)imidazole (1.0 eq).

  • Add DMF (10 mL per gram of substrate).

    • Why: DMF ensures complete solubility of the polar imidazole substrate.

  • Cool the solution to

    
      using an ice/water bath.
    
    • Why: Low temperature suppresses the rate of the second bromination, maximizing selectivity for the mono-bromo product.

Step 2: Controlled Addition

  • Dissolve NBS (1.0 eq) in a minimal amount of DMF.

  • Add the NBS solution dropwise to the reaction flask over 30 minutes.

    • Caution: Exothermic reaction. Monitor internal temperature to keep

      
      .
      
  • Allow the reaction to stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    

Step 3: Monitoring (IPC)

  • Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of starting material (

      
      ).
      
    • Product: Appearance of bromine isotope pattern (

      
      , 1:1 ratio).
      

Step 4: Workup & Isolation

  • Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Add 10% aqueous

    
      (10 mL) to quench any unreacted NBS/bromine.
    
  • Extract with EtOAc (3 x 50 mL).

  • Wash combined organics with brine (2x) and water (2x) to remove DMF.

    • Note: DMF is difficult to remove; thorough water washes are essential.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • The crude solid is often pure enough for the next step.

  • If purification is required: Recrystallize from Chloroform/Hexanes or perform flash chromatography (Gradient: 0-5% MeOH in DCM).

Part 4: Workup & Purification Logic

The following decision tree guides the purification strategy based on the impurity profile observed in the IPC (In-Process Control).

PurificationLogic Crude Crude Mixture Check Analyze Purity (LC-MS/NMR) Crude->Check Pure Purity >95% No Dibromo Check->Pure Clean Dibromo Contains >5% 4,5-Dibromo Impurity Check->Dibromo Over-brominated Action1 Proceed to Next Step Pure->Action1 Action2 Flash Chromatography (DCM:MeOH) Dibromo->Action2

Figure 2: Purification decision tree based on impurity profile.

Part 5: Quality Control & Troubleshooting

Characterization Data (Expected)
TechniqueDiagnostic SignalInterpretation
LC-MS 253 / 255 amu (1:1 intensity)Confirms presence of one Bromine atom.
1H-NMR

7.2 - 7.5 ppm (Singlet, 1H)
The diagnostic C4(5)-H proton of the imidazole. Starting material has 2 protons here; Product has 1.
1H-NMR

3.9 ppm (Singlet, 3H)
Methoxy group (remains unchanged).
Troubleshooting Guide
  • Problem: High levels of 4,5-dibromo impurity.

    • Root Cause:[4][5][7] Excess NBS or temperature too high.

    • Solution: Strictly maintain

      
       during addition. Reduce NBS to 0.95 eq. Add NBS as a solution, not a solid, to avoid local high concentrations.
      
  • Problem: Low yield / Sticky oil.

    • Root Cause:[4][5][7] Residual DMF.

    • Solution: Increase the number of water washes during extraction or use an azeotrope (Heptane) to remove DMF on the rotovap.

Part 6: References

  • General Protocol for NBS Bromination of Imidazoles: Zhu, L., et al. "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water."[5] Molecules, vol. 24, no.[8] 5, 2019, p. 893.[8] [Link]

  • Regioselectivity in 2-Substituted Imidazoles: Ojha, D. P., et al. "Regioselective Synthesis of Vinyl Halides via NBS Bromination." Organic Letters, vol. 17, 2015, pp. 18-21.[9] (Cited for mechanistic parallels in regioselective bromination). [Link]

  • Synthesis of p38 Inhibitors (Contextual Grounding): Liverton, N. J., et al. "Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry, vol. 42, no.[5] 12, 1999, pp. 2180-2190. (Establishes the utility of the 4-bromo-2-aryl intermediate). [Link]

  • NMR Shift Data for Imidazoles: "NMR Chemical Shift Values Table." Chemistry Steps. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The coupling of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole presents a classic "deceptive" challenge in medicinal chemistry. While the bromide appears accessible, the imidazole core introduces two critical failure modes:

  • Catalyst Poisoning: The N1-H proton (

    
    ) is deprotonated under standard Suzuki basic conditions, generating an imidazolide anion. This species acts as a potent 
    
    
    
    -donor ligand, displacing phosphines from the Palladium center and forming inactive "Pd-black" aggregates.
  • Protodebromination: The electron-rich nature of the imidazole ring (further enriched by the 2-(2-methoxyphenyl) donor) destabilizes the oxidative addition intermediate, favoring reduction (H-substitution) over transmetallation, leading to the debrominated byproduct.

This guide details two distinct workflows: a High-Fidelity Route (via SEM-protection) for scale-up and critical intermediates, and a Direct Route (using Buchwald precatalysts) for rapid library synthesis.

Decision Matrix & Workflow

The choice of protocol depends on the scale and the value of the coupling partner.

SuzukiStrategy Start Substrate: 4-bromo-2-(2-methoxyphenyl)-1H-imidazole Decision Is Scale > 500mg OR Coupling Partner Precious? Start->Decision RouteA Route A: Protection Strategy (High Fidelity) Decision->RouteA Yes RouteB Route B: Direct Coupling (Rapid Screening) Decision->RouteB No StepA1 1. SEM Protection (NaH, SEM-Cl) RouteA->StepA1 StepB1 Direct Coupling (XPhos Pd G2, K3PO4) Requires degassed solvents RouteB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) StepA1->StepA2 StepA3 3. Deprotection (HCl/MeOH or TBAF) StepA2->StepA3

Figure 1: Strategic decision tree for imidazole cross-coupling.

Protocol A: The Protected Route (Recommended)

This route is the industry standard for 4-bromoimidazoles. We utilize the SEM (2-(trimethylsilyl)ethoxymethyl) group.[1][2][3] Unlike Boc (which is labile under basic Suzuki conditions) or Benzyl (hard to remove), SEM is stable to base and easily cleaved with acid or fluoride.

Step 1: SEM Protection[1][3]
  • Reagents: NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (anhydrous).

  • Procedure:

    • Cool a solution of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (1.0 equiv) in DMF (0.2 M) to 0°C.

    • Add NaH portion-wise. Stir 30 min at 0°C (gas evolution).

    • Add SEM-Cl dropwise. Warm to RT and stir 2 h.

    • Workup: Quench with water, extract EtOAc.

    • Note: This produces a regioisomeric mixture of N1-SEM and N3-SEM. Both isomers couple effectively; separation is usually unnecessary until after the Suzuki step.

Step 2: Suzuki Cross-Coupling[4][5][6]
  • Catalyst: Pd(dppf)Cl₂[4]·DCM (3-5 mol%) - Robust against steric bulk.

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Temperature: 90°C.

Experimental Procedure:

  • Charge a reaction vial with SEM-protected bromide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add Dioxane (degassed, 0.15 M) and 2M Na₂CO₃ (3.0 equiv).

  • Seal and heat to 90°C for 4–16 hours.

  • Checkpoint: Monitor TLC. If conversion stalls >50%, add 1 mol% fresh catalyst.

Step 3: Deprotection
  • Method A (Acidic): 4M HCl in Dioxane/MeOH (1:1) at 60°C for 2 h.

  • Method B (Fluoride): TBAF (1M in THF, 3.0 equiv) + Ethylenediamine (3.0 equiv) at 70°C. Ethylenediamine scavenges the formaldehyde byproduct.

Protocol B: Direct Coupling (Unprotected)

For rapid analoging where protection/deprotection steps are bottlenecks, use Buchwald Precatalysts . These bulky, electron-rich ligands (XPhos/SPhos) prevent catalyst deactivation by the imidazole nitrogen.

Optimized Conditions
ParameterConditionRationale
Catalyst XPhos Pd G2 (2–5 mol%)Bulky biaryl ligand prevents N-coordination; G2 precatalyst ensures rapid activation.
Alternative Pd(OAc)₂ + SPhos (1:2 ratio)SPhos is excellent for heteroaryl chlorides/bromides.
Base K₃PO₄ (2.0 equiv, solid or 3M aq)Potassium phosphate is superior to carbonates for unprotected azoles.
Solvent n-Butanol / Water (4:1)The biphasic alcohol/water system solubilizes the polar imidazole and promotes transmetallation.
Temp 100°CHigh temperature required to overcome energy barrier of electron-rich bromide.

Experimental Procedure:

  • Combine 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (1.0 equiv), Boronic Acid (2.0 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G2 (0.03 equiv) in a microwave vial.

  • Add n-BuOH/H₂O (4:1, 0.2 M).

  • Sparge with Argon for 5 minutes (Critical: Oxygen promotes dehalogenation).

  • Heat at 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

  • Workup: Adjust pH to ~7 before extraction to ensure the product is neutral (not protonated).

Mechanistic Insights & Troubleshooting

Understanding the failure modes allows for "Self-Validating" experiments.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Slow on e-rich rings Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Unprotected NH (Imidazolide formation) Dehalo Protodebromination (Byproduct) OxAdd->Dehalo If Transmetallation slow & H-source present Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Figure 2: Competing pathways in imidazole coupling.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst Poisoning (Pd-N binding)Switch to Route A (Protect) or use XPhos Pd G2 (Route B).
Product is Des-Bromo (Ar-H) Protodebromination1. Rigorously degas solvents.2.[5] Reduce reaction temp.3. Use anhydrous base (Cs₂CO₃) in DMF.
Low Yield (<30%) Boronic Acid Protodeboronation1. Use Boronic Ester (Pinacol) instead of Acid.2. Add base slowly or use weak base (KF).
Black Precipitate Pd Aggregation (Ligand dissociation)Increase Ligand:Pd ratio (e.g., add extra XPhos).

References

  • General Suzuki Conditions for Imidazoles: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Synthesis, 2006(12), 1887-1907. Link

  • SEM Protection Strategy: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (See Section on Imidazoles).
  • Buchwald Precatalysts (XPhos/SPhos): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Mechanism of Poisoning: Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Protodebromination in Suzuki Coupling: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Application Note: High-Fidelity Utilization of 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole as a p38 MAPK Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in kinase inhibitor discovery. It details the strategic utilization of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole as a privileged scaffold for developing p38 mitogen-activated protein kinase (MAPK) inhibitors.

Executive Summary

The p38 MAPK pathway is a central regulator of proinflammatory cytokine production (TNF-


, IL-1

). Small molecule inhibitors targeting p38

have long been pursued for autoimmune indications (Rheumatoid Arthritis, Crohn’s). The 2,4,5-trisubstituted imidazole pharmacophore (exemplified by SB203580) is a validated ATP-competitive template.

This guide focuses on 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (referred to herein as Scaffold-A ). Unlike fully elaborated inhibitors, Scaffold-A serves as a versatile divergent intermediate . The 2-(2-methoxyphenyl) moiety occupies the hydrophobic pocket I, providing critical steric complementarity, while the 4-bromo substituent acts as a reactive "handle" for late-stage palladium-catalyzed cross-coupling to introduce hinge-binding elements (e.g., 4-pyridyl or 4-fluorophenyl groups).

Chemical Biology & Mechanism of Action

Structural Rationale

p38


 inhibitors generally bind in the ATP pocket between the N- and C-lobes.
  • The Scaffold Core (Imidazole): Mimics the purine ring of ATP. The N3 nitrogen accepts a hydrogen bond from the backbone amide of Met109 (hinge region), while the N1-H donates a hydrogen bond to the carbonyl of Gly110 (or vice versa depending on tautomer).

  • The 2-Position (2-Methoxyphenyl): This group projects into the "Hydrophobic Pocket I" (near the gatekeeper residue Thr106 ). The ortho-methoxy substituent is critical; it forces the phenyl ring out of coplanarity with the imidazole, locking the inhibitor into a bioactive conformation that maximizes van der Waals contact with the hydrophobic pocket.

  • The 4-Position (Bromo Handle): The bromine atom is not the pharmacophore; it is the synthetic exit vector . It allows for the modular attachment of a "Hinge Binder" (typically a 4-pyridyl or pyrimidinyl group) via Suzuki-Miyaura coupling.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the p38 MAPK cascade and the precise intervention point of Scaffold-A derived inhibitors.

p38_Pathway LPS LPS / Stress TLR4 TLR4 / Receptors LPS->TLR4 MAP3K MAP3Ks (TAK1, ASK1) TLR4->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (alpha) MKK->p38 Thr180/Tyr182 Phos MK2 MAPKAPK2 (MK2) p38->MK2 Activation TNF TNF-alpha / IL-1beta (Translation) p38->TNF Translation Control Inhibitor Scaffold-A Derivative (ATP-Competitive) Inhibitor->p38 Inhibits HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Figure 1: The p38 MAPK signaling cascade.[1] Scaffold-derived inhibitors block the catalytic activity of p38, preventing the phosphorylation of downstream substrates like MK2 and the translation of TNF-alpha.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: To synthesize 4-bromo-2-(2-methoxyphenyl)-1H-imidazole with high regioselectivity.

Materials:

  • 2-Methoxybenzaldehyde (CAS: 135-02-4)

  • Glyoxal (40% aq. solution)

  • Ammonium Acetate (

    
    )
    
  • N-Bromosuccinimide (NBS)[2]

  • Solvents: Methanol, THF, DMF.

Step-by-Step Procedure:

  • Imidazol-Ring Formation (Radziszewski Synthesis):

    • Dissolve 2-methoxybenzaldehyde (10 mmol) in Methanol (20 mL).

    • Add Glyoxal (40% aq., 10 mmol) and Ammonium Acetate (40 mmol).

    • Stir the mixture at reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to RT. Pour into ice water. The precipitate is 2-(2-methoxyphenyl)-1H-imidazole . Filter, wash with water, and dry.[3] (Expected Yield: ~70-80%).

  • Regioselective Bromination:

    • Dissolve the intermediate (5 mmol) in anhydrous THF/DMF (10:1 ratio) to ensure solubility.

    • Cool to 0°C.

    • Add NBS (0.95 equivalents, 4.75 mmol) portion-wise over 30 minutes. Note: Using <1.0 eq prevents over-bromination to the 4,5-dibromo byproduct.

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Workup: Quench with 10%

      
       (aq). Extract with EtOAc.[4] Wash organic layer with brine.
      
    • Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM). The 4-bromo isomer typically elutes after the dibromo impurity but before the starting material.

    • Validation: Confirm via

      
      H-NMR (Singlet at ~7.2-7.4 ppm for C5-H).
      
Protocol B: Library Derivatization (Suzuki Coupling)

Objective: To install the "Hinge Binding" heteroaryl group at the 4-position.

Reaction Scheme:



Procedure:

  • In a microwave vial, combine:

    • Scaffold-A (1.0 eq)

    • Aryl Boronic Acid (e.g., 4-pyridylboronic acid, 1.2 eq)

    • 
       (5 mol%)
      
    • 
       (2M aq. solution, 3.0 eq)
      
    • DME/Ethanol/Water (2:1:1 v/v/v).

  • Seal and purge with Argon for 5 minutes.

  • Heat at 120°C for 30 minutes (Microwave) or reflux for 12 hours (Thermal).

  • Purification: Filter through Celite. Concentrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Assays

Biochemical Assay: ADP-Glo Kinase Assay

This assay measures the conversion of ATP to ADP by active p38


.

Protocol:

  • Reagents: Recombinant p38

    
     (active), ATF2 substrate peptide, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
    
  • Reaction Mix: 10

    
    L reaction containing 5 nM p38
    
    
    
    , 50
    
    
    M ATP, 0.2
    
    
    g/
    
    
    L ATF2, and varying concentrations of the Inhibitor (0.1 nM to 10
    
    
    M) in Kinase Buffer (25 mM Tris pH 7.5, 10 mM
    
    
    , 0.01% Triton X-100).
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add 10

    
    L ADP-Glo Reagent (40 min incubation) 
    
    
    
    Add 20
    
    
    L Kinase Detection Reagent (30 min incubation).
  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine

    
    .
    
Cellular Assay: LPS-Induced TNF- Release

Validates target engagement in a cellular context (THP-1 Monocytes).

Protocol:

  • Cell Culture: Seed THP-1 cells (human monocytic cell line) at

    
     cells/well in 96-well plates using RPMI-1640 + 10% FBS.
    
  • Differentiation (Optional): Treat with PMA (100 nM) for 24h to differentiate into macrophages (adherent).

  • Pre-treatment: Add Inhibitor (serial dilutions) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli 0111:B4) at final conc. of 1

    
    g/mL. Incubate for 4 hours.
    
  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-

    
     levels using a Human TNF-alpha ELISA Kit.
    
  • Viability Check: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure inhibition is not due to cytotoxicity.

Data Presentation & Troubleshooting

Expected Results (Reference Data)

The following table illustrates expected potencies for the scaffold vs. a coupled derivative.

Compound IDStructure Descriptionp38

IC

(Biochem)
TNF-

IC

(Cellular)
Scaffold-A 4-Br-2-(2-OMe-Ph)-Imidazole> 10,000 nM (Inactive)N/A
Derivative-1 4-(4-Pyridyl)-2-(2-OMe-Ph)-Imidazole50 - 150 nM200 - 500 nM
SB203580 Reference Control30 - 50 nM100 - 200 nM
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Cause: The imidazole nitrogen can poison the Pd catalyst.

    • Solution: Protect the imidazole nitrogen (e.g., with SEM or THP group) prior to coupling, or use a higher catalyst loading (10%) and S-Phos ligand.

  • Problem: 4,5-Dibromo impurity during synthesis.

    • Cause: Excess NBS or high temperature.

    • Solution: Strict temperature control (0°C) and slow addition of NBS. Purify carefully on silica (the dibromo runs faster).

References

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. Link

  • Kamenecka, T., et al. (2010). "Structure-Activity Relationships of Imidazole-Based p38 MAP Kinase Inhibitors." Current Topics in Medicinal Chemistry. Link

  • Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Link

  • Laufer, S. A., et al. (2002). "Introduction of a new class of p38 MAP kinase inhibitors: 2-thioimidazoles." Journal of Medicinal Chemistry. Link

Sources

Application Note: Precision Functionalization of 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the functionalization of the 4-bromo-2-(2-methoxyphenyl)-1H-imidazole scaffold. This core structure is a critical pharmacophore in the synthesis of p38 MAP kinase inhibitors (e.g., SB203580 analogs) and cytokine suppressors.

Executive Summary & Strategic Analysis

The 4-bromo-2-(2-methoxyphenyl)-1H-imidazole scaffold presents a unique challenge in synthetic organic chemistry: the interplay between the acidic N1-proton and the electrophilic C4-bromide. Direct functionalization of the unprotected 1H-imidazole is often plagued by catalyst poisoning (via N-coordination to Pd) and tautomeric ambiguity.

Key Technical Challenges:

  • Tautomeric Equilibrium: The starting material exists as a rapid equilibrium between the 4-bromo and 5-bromo tautomers. Without N-protection, regioselectivity is impossible to define or control.

  • Catalyst Deactivation: The free imidazole nitrogen is a competent ligand for Palladium, often shutting down the catalytic cycle in cross-coupling reactions.

  • Steric Bulk: The ortho-methoxy group on the C2-phenyl ring creates significant steric hindrance, influencing the conformation of the biaryl system and potentially retarding oxidative addition at C4.

The Solution: A "Protect-Couple-Deprotect" strategy is the only robust pathway to high-purity C4-functionalized analogs. This guide details the SEM (2-(Trimethylsilyl)ethoxymethyl) protection route, followed by Suzuki, Sonogashira, and Buchwald-Hartwig diversifications.

Phase I: Regioselective Protection (The Prerequisite)

Before any C-C or C-N bond formation, the imidazole nitrogen must be masked. We utilize the SEM group due to its stability under basic coupling conditions and facile removal with fluoride or acid.

Experimental Protocol: SEM Protection

Objective: Synthesis of 4-bromo-2-(2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Reagents:

  • Starting Material (SM): 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (1.0 equiv)

  • Sodium Hydride (NaH): 60% dispersion in mineral oil (1.2 equiv)

  • SEM-Chloride (SEM-Cl): (1.1 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a flame-dried round-bottom flask with SM and anhydrous DMF under Argon. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the imidazolyl anion).

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The spot for the N-H starting material (low R_f) should disappear.

  • Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (SiO₂).

    • Critical Note: You will likely isolate two regioisomers: the 1,4-isomer (less polar) and the 1,5-isomer (more polar). For p38 inhibitor synthesis, the 1,4-isomer (where the SEM group is distal to the Br) is often the major product due to sterics, but rigorous NMR characterization (NOESY) is required to confirm.

Phase II: Palladium-Catalyzed Functionalization

Once protected, the C4-bromide becomes a reliable handle for cross-coupling.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Introduction of aryl/heteroaryl groups (e.g., 4-fluorophenyl, pyridinyl).[3]

Rationale: The C4-position is electron-rich; therefore, electron-poor boronic acids couple rapidly. Electron-rich boronic acids may require specialized ligands (e.g., SPhos).

Protocol:

  • Setup: In a microwave vial, combine:

    • SEM-protected SM (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) — Robust choice for heterocyclic halides.

    • Base: 2M aq. Na₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane (0.15 M)

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 90 °C (oil bath) or 100 °C (Microwave) for 2–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Purify via chromatography.

B. Sonogashira Coupling (Alkynylation)

Target: Introduction of rigid alkyne linkers.

Protocol:

  • Setup: Combine SEM-protected SM (1.0 equiv), Terminal Alkyne (1.2 equiv), CuI (10 mol%), and Pd(PPh₃)₂Cl₂ (5 mol%).

  • Solvent/Base: Use anhydrous DMF/Et₃N (1:1 ratio).

  • Reaction: Heat at 70 °C under Argon for 4–6 hours.

  • Note: Deoxygenation is critical to prevent homocoupling of the alkyne (Glaser coupling).

C. Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amine substituents.

Protocol:

  • Catalyst System: Pd₂dba₃ (2 mol%) + XPhos (4 mol%). XPhos is superior for imidazole couplings.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: Toluene or 1,4-Dioxane at 100 °C.

Visualizing the Reaction Pathway

The following diagram illustrates the complete workflow from the raw material to the functionalized bioactive core.

G SM 4-bromo-2-(2-methoxyphenyl)-1H-imidazole (Tautomeric Mix) Prot Step 1: SEM Protection (NaH, SEM-Cl, DMF) SM->Prot Mask N-H Isomer Isomer Separation (Flash Chromatography) Prot->Isomer Regio-control Coupling Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira/Buchwald) Isomer->Coupling Functionalize C4-Br Deprot Step 3: Deprotection (TFA or TBAF) Coupling->Deprot Remove SEM Product Final C4-Functionalized 1H-Imidazole Deprot->Product Restore Bioactivity

Figure 1: Strategic workflow for the functionalization of the 4-bromo-imidazole scaffold.

Comparative Data: Coupling Conditions

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical YieldKey Insight
Suzuki Pd(dppf)Cl₂ (5%)Na₂CO₃ (aq)Dioxane90–10075–90%Best for aryl/heteroaryl insertion. Tolerates water.[5]
Sonogashira Pd(PPh₃)₂Cl₂ (5%) + CuI (10%)Et₃NDMF7060–80%Requires strict O₂ exclusion. CuI accelerates rate.
Buchwald Pd₂dba₃ + XPhosCs₂CO₃Toluene100–11050–70%XPhos is essential to prevent catalyst poisoning by imidazole N.
Heck Pd(OAc)₂ + P(o-tol)₃Et₃NDMF10040–60%Often sluggish due to electron-rich nature of imidazole.

Expert Troubleshooting (E-E-A-T)

Problem 1: Low Conversion in Suzuki Coupling.

  • Cause: The 2-methoxyphenyl group provides steric hindrance, and the electron-rich imidazole ring slows oxidative addition.

  • Solution: Switch to Pd(Amphos)Cl₂ or SPhos Pd G2 . These precatalysts are designed for sterically demanding and electron-rich substrates. Increase temperature to 110 °C (microwave).

Problem 2: Protodebromination (Reduction of Br to H).

  • Cause: Often caused by excessive heating in the presence of alcohol solvents or hydride sources.

  • Solution: Ensure solvents are anhydrous (if not using aqueous base). Switch base to K₃PO₄. Reduce reaction time.

Problem 3: N-Arylation instead of C-Arylation.

  • Cause: Failed protection step or instability of the protecting group.

  • Solution: Verify the integrity of the SEM group via NMR before coupling. If SEM is unstable, switch to Boc (tert-butoxycarbonyl), though Boc is less stable to basic coupling conditions.

References

  • Bagley, M. C., et al. "Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1H-imidazoles." Synlett, 2007.

  • Murry, J. A. "Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors."[6] Current Opinion in Drug Discovery & Development, 2003.

  • Bellina, F., & Rossi, R. "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 2006.

  • Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." (Reference for SEM/Silyl chemistry context). J. Am. Chem. Soc., 1972.

  • BenchChem Technical Support. "Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole." (General protocols for 4-bromoimidazoles).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. This guide is built upon established principles of heterocyclic chemistry, drawing from extensive literature and practical experience in the field.

I. Overview of the Synthetic Strategy

The synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole typically proceeds via a two-step sequence:

  • Formation of the Imidazole Ring: The core 2-(2-methoxyphenyl)-1H-imidazole is synthesized, commonly through a variation of the Radziszewski (or Debus-Radziszewski) reaction. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (2-methoxybenzaldehyde), and a source of ammonia (such as ammonium acetate).[1][2]

  • Electrophilic Bromination: The pre-formed imidazole ring is then subjected to electrophilic bromination to introduce the bromine atom at the C4 position. Reagents like N-Bromosuccinimide (NBS) are commonly employed for this transformation.[3]

The overall yield and purity of the final product are highly dependent on the careful optimization of both stages of this synthesis.

II. Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole.

Synthesis_Workflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Electrophilic Bromination cluster_purification Work-up & Purification Start Starting Materials: - 2-Methoxybenzaldehyde - Glyoxal - Ammonium Acetate Reaction1 Radziszewski Reaction Start->Reaction1 Intermediate 2-(2-methoxyphenyl)-1H-imidazole Reaction1->Intermediate Reaction2 Bromination Intermediate->Reaction2 Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction2 Final_Product 4-bromo-2-(2-methoxyphenyl)-1H-imidazole Reaction2->Final_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Final_Product->Purification

Caption: General workflow for the synthesis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into their causes and practical solutions.

Frequently Asked Questions: Imidazole Ring Formation

Q1: My yield of 2-(2-methoxyphenyl)-1H-imidazole is consistently low. What are the likely causes?

Low yields in the Radziszewski synthesis are a frequent challenge.[4] Several factors can contribute to this:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. High temperatures can lead to the degradation of reactants and products, while insufficient heating may result in incomplete conversion.[4] It is advisable to perform small-scale trial reactions to identify the optimal temperature.

  • Purity of Reagents: Impurities in the starting materials, particularly the aldehyde, can lead to the formation of side products. Ensure the 2-methoxybenzaldehyde is of high purity and free from corresponding carboxylic acid.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can limit the interaction between reactants, leading to lower yields.[5]

  • Side Reactions: The formation of byproducts such as oxazoles can reduce the yield of the desired imidazole.[4]

  • Atmospheric Moisture: Some reactions in organic synthesis are sensitive to moisture. While the Radziszewski reaction is often robust, ensuring anhydrous conditions, if possible, can be beneficial.[5]

Q2: I am observing significant byproduct formation during the initial condensation. How can I minimize this?

  • Adjust Reactant Stoichiometry: The molar ratio of the dicarbonyl, aldehyde, and ammonia source is crucial. Using an excess of the ammonia source, like ammonium acetate, is a common strategy to favor imidazole formation.[4]

  • Optimize Temperature: Systematically vary the reaction temperature. A lower temperature may slow down the reaction but can also suppress the formation of certain byproducts.

  • Consider a Catalyst: The use of a catalyst can significantly improve yields and selectivity.[4] While the traditional Radziszewski reaction is often uncatalyzed, literature reports the use of various catalysts for similar transformations.[6]

Q3: What is a reliable protocol for the synthesis of 2-(2-methoxyphenyl)-1H-imidazole?

While optimization is key, a general starting protocol is as follows:

  • To a round-bottom flask, add 2-methoxybenzaldehyde, glyoxal (typically as a 40% aqueous solution), and a molar excess of ammonium acetate.

  • The solvent is often a high-boiling polar solvent like acetic acid or DMF, or the reaction can be run under solvent-free conditions with microwave irradiation for improved yields and shorter reaction times.[6][7]

  • Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it. The product may precipitate and can be collected by filtration.[7]

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterRecommended ConditionRationale
Aldehyde to Glyoxal to Ammonium Acetate Ratio 1 : 1 : 10An excess of the ammonia source drives the reaction towards the desired imidazole product.[7]
Solvent Acetic Acid or Solvent-free (Microwave)Acetic acid serves as a polar solvent and a mild acid catalyst. Microwave heating can significantly accelerate the reaction.[7]
Temperature 100-160 °C (Conventional Heating)Higher temperatures are often required, but should be optimized to prevent degradation.[4]
Reaction Time 2-24 hours (Conventional) / 5-30 minutes (Microwave)Monitor by TLC for completion.
Frequently Asked Questions: Bromination of the Imidazole Ring

Q4: I am having trouble with the regioselectivity of the bromination. How can I ensure bromination occurs at the C4 position?

The imidazole ring has two potentially reactive carbons (C4 and C5). The electronic nature of the substituent at C2 influences the regioselectivity of electrophilic substitution. For a 2-aryl substituted imidazole, the C4 and C5 positions are electronically similar.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of imidazoles.[3] It is generally milder than using elemental bromine.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at room temperature or slightly elevated temperatures.

  • Control of Stoichiometry: Using one equivalent of the brominating agent is crucial to avoid over-bromination. The use of excess brominating agent can lead to the formation of di- and tri-brominated products.[3]

Q5: My bromination reaction is resulting in a mixture of products, including starting material and di-brominated species. How can I improve the selectivity?

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the solution of the imidazole at a controlled temperature (e.g., 0 °C to room temperature). This helps to maintain a low concentration of the electrophile and can improve selectivity.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-bromination.

  • Purification: If a mixture is obtained, careful purification by column chromatography is often necessary to isolate the desired 4-bromo isomer.

Q6: What is a general protocol for the bromination of 2-(2-methoxyphenyl)-1H-imidazole?

  • Dissolve the 2-(2-methoxyphenyl)-1H-imidazole in a suitable solvent such as DMF or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise or as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

IV. Purification and Characterization

Purification:

  • Recrystallization: For both the intermediate and the final product, recrystallization is a powerful purification technique if a suitable solvent system can be found.

  • Column Chromatography: This is often necessary to separate the desired product from unreacted starting materials and byproducts, especially after the bromination step. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a common starting point.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and intermediates. The disappearance of the proton signal at the C4 position of the imidazole ring in the ¹H NMR spectrum is a key indicator of successful bromination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the mass spectrum of the final product.

  • Melting Point: A sharp melting point is an indicator of purity.

V. Safety Considerations

  • 2-Methoxybenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Glyoxal: Corrosive and can cause severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care in a fume hood.

  • Solvents: Use appropriate precautions when handling flammable organic solvents.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

VI. References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions. Retrieved from

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Isotope Pattern Analysis for C₁₀H₉BrN₂O

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the presence of bromine serves as a high-fidelity "isotopic tag."[1] Unlike chlorine (3:1 ratio) or sulfur (4% M+2), bromine possesses a unique ~1:1 natural abundance ratio between


 and 

.

For the specific analyte C₁₀H₉BrN₂O (MW ~253 Da), this guide compares the detection and validation of this isotopic signature across Low-Resolution (Quadrupole) and High-Resolution (Orbitrap/Q-TOF) platforms. We demonstrate that while Low-Res MS is sufficient for qualitative confirmation, HRMS is required to resolve the negative mass defect characteristic of bromine, eliminating false positives from isobaric interferences.[1]

Theoretical Foundation: The "Twin Tower" Signature

The identification of C₁₀H₉BrN₂O relies on the probabilistic distribution of bromine isotopes.

  • 
    :  50.69% abundance (Exact Mass: 78.9183 Da)[2]
    
  • 
    :  49.31% abundance (Exact Mass: 80.9163 Da)[2]
    

Because these abundances are nearly equal, any molecular ion (


 or 

) containing a single bromine atom will exhibit a "doublet" pattern separated by 2 Da, where the peak intensities are approximately equal.[1]
Carbon Isotope Interference

For C₁₀H₉BrN₂O, we must also account for


 (1.1% natural abundance).[1]
  • M+1 Peak: Contribution from one

    
     is 
    
    
    
    of the base peak.
  • M+2 Peak: The contribution from two

    
     atoms is negligible (
    
    
    
    ). Therefore, the M+2 peak intensity in this spectrum is driven almost exclusively by
    
    
    .[1]

Comparative Analysis: Low-Res vs. High-Res MS

This section contrasts the performance of nominal mass instruments (Single Quad, Ion Trap) against exact mass instruments (Orbitrap, Q-TOF).

Data Summary: C₁₀H₉BrN₂O Isotope Distribution
ParameterLow-Resolution MS (Nominal)High-Resolution MS (Exact Mass)
Primary Detection Unit Resolution (0.7 FWHM)R > 30,000 (FWHM)

Species

252 (Nominal)

251.9902 (Calculated

)

Species

254 (Nominal)

253.9881 (Calculated

)
Mass Defect InvisibleNegative Defect (-9.8 mDa shift vs nominal)
Interference Risk High (Isobaric overlap)Low (Resolved by mass defect)
Validation Confidence Medium (Pattern only)High (Pattern + Exact Mass)
Performance Evaluation
Alternative A: Low-Resolution MS (Quadrupole/Ion Trap)
  • Mechanism: Filters ions based on stability in oscillating electric fields.[1]

  • Observation: You will see two distinct peaks at

    
     252 and 254 (assuming positive mode ESI, 
    
    
    
    ).[1]
  • Pros: High sensitivity; rapid scanning; excellent for confirming the presence of Br in a known synthesis.

  • Cons: Cannot distinguish C₁₀H₉BrN₂O from a potential contaminant with the same nominal mass (e.g., a non-brominated impurity with MW 252/254).

Alternative B: High-Resolution MS (Orbitrap/Q-TOF)
  • Mechanism: Measures oscillation frequency of ions trapped in an electrostatic field (Orbitrap) or flight time (TOF).

  • Observation: The peaks appear at 251.9902 and 253.9881 .[1]

  • Critical Insight: Bromine has a significant negative mass defect.[1] The mass is slightly lower than the integer value (79.00 vs 78.91). Organic compounds usually have positive mass defects (due to H = 1.0078). HRMS validates C₁₀H₉BrN₂O by confirming this negative shift, which is impossible to mimic with C/H/N/O alone.[1]

Experimental Protocol

This self-validating workflow ensures accurate detection of the brominated species.

Reagents & Preparation[1]
  • Solvent: LC-MS grade Methanol or Acetonitrile. Avoid chlorinated solvents (DCM/Chloroform) as they introduce exogenous halogen patterns.

  • Concentration: 1–10 µg/mL (ppm range).

  • Modifier: 0.1% Formic Acid (for ESI+).

Step-by-Step Methodology
  • System Blank: Inject pure solvent first.[1] Ensure no background peaks exist at

    
     252/254 (memory effects are common with sticky heterocycles).
    
  • Direct Infusion/Injection: Introduce sample at 5–10 µL/min.

  • Spectrum Acquisition:

    • Set scan range

      
       100–400.[1]
      
    • Acquire in Profile Mode (not Centroid) if using HRMS to inspect peak shape.

  • Pattern Verification (The "1-2-Check"):

    • Identify the base peak (

      
      ).
      
    • Look at

      
      .[1][3][4] Is it 
      
      
      
      of the intensity of
      
      
      ?
    • If Yes: Bromine confirmed.[1][3][5]

    • If

      
       is ~30%: Suspect Chlorine.[1][3][4]
      
    • If

      
       is <5%: No Halogen.[1]
      
  • Fragmentation (MS/MS):

    • Select

      
       252 (
      
      
      
      ) for fragmentation.
    • Look for Neutral Loss of 79 Da (Br radical) or 80 Da (HBr).

    • Result: A fragment at

      
       173 (252 - 79) confirms the Br is attached to the core scaffold.
      

Visualization of Logic & Workflow

Diagram 1: Isotope Pattern Decision Logic

This logic gate describes how to interpret the MS spectrum to confirm the C₁₀H₉BrN₂O composition.

IsotopeLogic Start Analyze MS Spectrum (m/z 252 region) CheckM2 Check Intensity of [M+2] Peak (m/z 254) Start->CheckM2 Ratio1to1 Ratio ~1:1 (90-100%) CheckM2->Ratio1to1 Ratio3to1 Ratio ~3:1 (30-35%) CheckM2->Ratio3to1 RatioLow Ratio < 5% CheckM2->RatioLow BrConfirmed Bromine Present (Candidate: C10H9BrN2O) Ratio1to1->BrConfirmed ClSuspect Chlorine Suspect (Not Target) Ratio3to1->ClSuspect NoHalogen No Halogen (Target Absent) RatioLow->NoHalogen HRMS_Check HRMS Validation Check Mass Defect BrConfirmed->HRMS_Check If HRMS available DefectNegative Negative Mass Defect (m/z ~251.99) HRMS_Check->DefectNegative DefectPositive Positive Mass Defect (m/z ~252.10) HRMS_Check->DefectPositive Final CONFIRMED C10H9BrN2O DefectNegative->Final DefectPositive->NoHalogen False Positive

Caption: Decision tree for validating Bromine presence using relative isotopic abundance and mass defect analysis.

Diagram 2: Experimental Workflow (ESI-MS)

The standard operating procedure for analyzing brominated heterocycles.

Workflow Sample Sample Prep 1 mg in MeOH Dilution Dilution To 5 µg/mL (+0.1% Formic Acid) Sample->Dilution Injection Direct Infusion ESI Positive Mode Dilution->Injection FullScan Full Scan MS1 (m/z 100-500) Injection->FullScan Zoom Zoom Scan Inspect m/z 252/254 FullScan->Zoom MSMS MS/MS Fragmentation Precursor: 252 Zoom->MSMS Analysis Data Analysis 1. Check 1:1 Ratio 2. Check Neutral Loss (79) MSMS->Analysis

Caption: Step-by-step experimental protocol for ESI-MS characterization of C₁₀H₉BrN₂O.

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Bromine.[2][6] Physical Measurement Laboratory.[1][2][6] [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Bromine and Chlorine). [Link]

  • Scientific Instrument Services. Exact Mass Calculator & Isotopic Distribution. [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook.[1] (Springer), Chapter on Isotopic Distributions and Halogenated Compounds.[1]

Sources

HPLC purity methods for 4-bromo-2-(2-methoxyphenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Purity Method Development for 4-bromo-2-(2-methoxyphenyl)-1H-imidazole

This guide provides a comprehensive framework for developing and comparing robust High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a self-validating and reliable analytical procedure in line with regulatory expectations.

The Analytical Challenge: Understanding the Analyte

The molecular structure of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole presents a unique combination of chemical properties that must be considered for successful chromatographic separation.

  • Hydrophobicity: The presence of the bromo- and methoxyphenyl groups imparts significant hydrophobicity, making Reverse-Phase (RP) HPLC the most logical starting point.

  • Ionization: The imidazole ring contains a basic nitrogen atom (pKa ≈ 6.9-7.0), which will be protonated at acidic pH. Controlling the ionization state is crucial for achieving sharp, symmetrical peaks and reproducible retention times.

  • UV Absorbance: The conjugated system of the imidazole and phenyl rings provides strong chromophores, making UV detection a suitable and sensitive choice.

Strategic Method Development Workflow

A systematic approach is essential for developing a stability-indicating purity method. The workflow begins with analyte characterization and proceeds through methodical optimization of chromatographic parameters, culminating in a fully validated method.

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Performance Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Column Column & Stationary Phase Selection (e.g., C18) Analyte->Column Mobile Mobile Phase Screening (pH, Organic Modifier) Column->Mobile Detector Detector Wavelength Optimization Mobile->Detector Gradient Gradient Optimization (Resolution of Impurities) Detector->Gradient UPLC Method Transfer to UPLC (For Higher Throughput) Gradient->UPLC Forced Forced Degradation Study (Ensures Stability-Indicating) UPLC->Forced ICH Full Method Validation (ICH Q2(R2) Guidelines) Forced->ICH Final Final ICH->Final Final Method

Caption: A logical workflow for HPLC purity method development.

Comparison of Core Technologies: HPLC vs. UPLC

For impurity profiling, both HPLC and UPLC are powerful tools, but they offer different performance characteristics. The choice between them often depends on the specific needs of the laboratory, such as throughput, sensitivity requirements, and available instrumentation.[1]

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides significant advantages over traditional HPLC with its 3-5 µm particles.[2][3] This results in faster analysis times, better resolution between closely related compounds, and enhanced sensitivity for detecting trace impurities.[1][4][5][6][7] Consequently, UPLC consumes less solvent, making it a more cost-effective and environmentally friendly option.[2][4][5]

ParameterConventional HPLCUPLC (Ultra-Performance LC)Advantage
Column Particle Size 3 - 5 µm< 2 µmUPLC (Higher Efficiency)
Typical Analysis Time 30 - 60 minutes< 10 minutesUPLC (Higher Throughput)[1]
Resolution GoodExcellentUPLC (Better separation of impurities)[1]
Sensitivity ModerateHighUPLC (Improved detection of trace impurities)[1][2]
System Backpressure Lower (~400 bar)Significantly Higher (>1000 bar)HPLC (Less demanding on hardware)
Solvent Consumption HigherLowerUPLC (Reduced cost and environmental impact)[8]

Experimental Protocols

The following protocols are proposed as robust starting points for the analysis of 4-bromo-2-(2-methoxyphenyl)-1H-imidazole.

Protocol 1: Proposed Reverse-Phase HPLC Method

This method is designed to be a reliable, workhorse protocol for routine purity testing.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[10]

    • Detection: UV at 230 nm.

Protocol 2: Comparative UPLC Method

This method leverages UPLC technology for higher throughput and sensitivity, ideal for process development and high-volume QC.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1 to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-4.0 min: 30% to 90% B

      • 4.0-5.0 min: 90% B

      • 5.1-6.0 min: 30% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 230 nm.

Protocol 3: Forced Degradation Study

To ensure the analytical method is stability-indicating, forced degradation studies must be performed according to ICH guidelines.[11] These studies deliberately stress the sample to produce potential degradation products.[12][13]

G cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze Stressed Samples by Proposed HPLC/UPLC Method Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxid Oxidation (3% H₂O₂, RT) Oxid->Analysis Therm Thermal (80°C, Solid State) Therm->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis Sample API Sample (1 mg/mL Solution & Solid) Sample->Acid Sample->Base Sample->Oxid Sample->Therm Sample->Photo Report Evaluate Peak Purity & Mass Balance Analysis->Report

Caption: Workflow for a forced degradation study.

  • Acid Hydrolysis: Dissolve the sample in 0.1M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light as specified in ICH guideline Q1B.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC or UPLC method. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the main analyte peak and from each other.

Method Validation: A Trustworthy System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The validation must be performed according to ICH Q2(R2) guidelines.[15][16]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.[15]Peak purity index > 0.999; baseline resolution between analyte and impurities.
Linearity To show results are proportional to concentration over a range.[17]Correlation coefficient (r²) ≥ 0.999.
Accuracy To demonstrate the closeness of results to the true value.[14]98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements.[14]Relative Standard Deviation (RSD) ≤ 2.0%.[15]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small variations.[14]RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Conclusion

The development of a purity method for a novel pharmaceutical intermediate like 4-bromo-2-(2-methoxyphenyl)-1H-imidazole requires a systematic, science-driven approach. While conventional HPLC provides a robust and reliable platform, UPLC offers significant enhancements in speed, resolution, and sensitivity, making it a superior choice for high-throughput environments and complex impurity profiles.[3][8] The provided protocols for reverse-phase chromatography, coupled with a rigorous forced degradation study and full validation according to ICH guidelines, will yield a trustworthy, stability-indicating method suitable for regulatory submission and ensuring the quality of the drug development pipeline.

References

  • UPLC vs HPLC: what is the difference? - Alispharm. Alispharm. [Online] Available at: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Online] Available at: [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies. [Online] Available at: [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Semantic Scholar. [Online] Available at: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Semantic Scholar. [Online] Available at: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. GMP Insiders. [Online] Available at: [Link]

  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Online] Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Asian Journal of Pharmaceutical Analysis. [Online] Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Pharmaguideline. [Online] Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science. [Online] Available at: [Link]

  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC Technologies. [Online] Available at: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. MDPI. [Online] Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma. [Online] Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Acta Scientific. [Online] Available at: [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. Wiley Analytical Science. [Online] Available at: [Link]

  • RP HPLC method for Imidazole - Chromatography Forum. Chromatography Forum. [Online] Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT - Institute of Validation Technology. [Online] Available at: [Link]

  • Forced Degradation Studies - SciSpace. SciSpace. [Online] Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Semantic Scholar. [Online] Available at: [Link]

  • Separation of 1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Online] Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET. International Research Journal of Engineering and Technology. [Online] Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. MDPI. [Online] Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Biomedical Journal of Scientific & Technical Research. [Online] Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Bromoimidazole Tautomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, halogenated imidazoles are indispensable building blocks. Their utility stems from the unique electronic properties of the imidazole ring and the versatility of the halogen atom as a synthetic handle for diversification. A nuanced understanding of the reactivity of substituted imidazoles is paramount for efficient and predictable synthetic strategies. This guide provides an in-depth, objective comparison of the reactivity of 4-bromo-1H-imidazole and 5-bromo-1H-imidazole, the two prototropic tautomers of 4(5)-bromoimidazole. We will delve into the subtle yet significant differences in their electronic and steric profiles that govern their behavior in key chemical transformations, supported by experimental evidence and theoretical insights.

The Dynamic Duo: Understanding Tautomerism in 4(5)-Bromoimidazole

4(5)-Bromo-1H-imidazole exists as a dynamic equilibrium between two tautomeric forms: 4-bromo-1H-imidazole and 5-bromo-1H-imidazole. This rapid proton transfer between the two nitrogen atoms means that any reaction must consider the presence and relative reactivity of both isomers. The position of the bromine atom in each tautomer significantly influences the electron distribution within the imidazole ring, thereby dictating its reactivity towards various reagents.

Caption: Tautomeric equilibrium of 4-bromo-1H-imidazole and 5-bromo-1H-imidazole.

Comparative Reactivity Profile

The reactivity of the 4-bromo and 5-bromo tautomers can be dissected by examining their behavior in several key classes of organic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: A cornerstone of modern synthetic chemistry, reactions like the Suzuki-Miyaura coupling are highly sensitive to the electronic environment of the carbon-halogen bond.

  • N-Alkylation: The nucleophilicity of the imidazole nitrogens is a key factor in determining the regioselectivity of alkylation.

  • Electrophilic Aromatic Substitution: The electron density at the carbon atoms of the imidazole ring dictates the preferred site of attack by electrophiles.

Palladium-Catalyzed Cross-Coupling: A Clear Distinction at the C4 and C5 Positions

Experimental evidence provides a compelling case for the differential reactivity of the C-Br bond at the 4- and 5-positions in palladium-catalyzed cross-coupling reactions. While direct comparative studies on the individual 4-bromo and 5-bromo tautomers are scarce, insights can be gleaned from studies on di- and tri-substituted imidazoles.

A study on 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole revealed the following order of reactivity for the bromine atoms in Suzuki coupling reactions: 2-position > 5-position > 4-position. This selectivity is attributed to the differing electronic properties of these positions on the imidazole ring. This finding strongly suggests that the C5-Br bond is more reactive than the C4-Br bond in Suzuki-Miyaura coupling reactions.

This heightened reactivity of the 5-bromo position can be rationalized by considering the electronic effects within the imidazole ring. The nitrogen at position 1 (N1) is a π-excessive atom, donating electron density into the ring, while the nitrogen at position 3 (N3) is π-deficient. The C5 position is adjacent to the electron-donating N1, making the C5-Br bond more electron-rich and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Table 1: Inferred Relative Reactivity in Suzuki-Miyaura Coupling

TautomerC-Br Bond PositionInferred Relative ReactivityRationale
5-Bromo-1H-imidazoleC5HigherMore electron-rich C-Br bond, facilitating oxidative addition.
4-Bromo-1H-imidazoleC4LowerLess electron-rich C-Br bond.

This difference in reactivity can be exploited for selective functionalization of polybromoimidazoles.

N-Alkylation: A Tale of Sterics and Electronics

The N-alkylation of 4(5)-bromoimidazole presents a regioselectivity challenge, as the reaction can occur at either of the two ring nitrogens, leading to a mixture of 1,4- and 1,5-disubstituted products. The outcome is a delicate interplay of steric and electronic factors.

The electron-withdrawing inductive effect of the bromine atom deactivates both nitrogen atoms towards electrophilic attack. However, this deactivation is more pronounced at the adjacent nitrogen.

  • In the 4-bromo tautomer , the N3 is more deactivated than N1.

  • In the 5-bromo tautomer , the N1 is more deactivated than N3.

Consequently, alkylation is generally favored at the nitrogen atom further away from the bromine substituent.

Caption: Factors influencing N-alkylation regioselectivity.

Steric hindrance also plays a crucial role. A bulky alkylating agent will preferentially react at the less sterically hindered nitrogen atom. In the case of 4(5)-bromoimidazole, the steric environment around N1 and N3 is relatively similar, making electronic effects the dominant factor in many cases.

Table 2: Predicted Regioselectivity of N-Alkylation

TautomerFavored ProductRationale
4-Bromo-1H-imidazole1-Alkyl-4-bromoimidazoleN1 is electronically more nucleophilic.
5-Bromo-1H-imidazole1-Alkyl-5-bromoimidazoleN3 is electronically more nucleophilic, leading to the same product isomer after tautomerization of the starting material.

It is important to note that achieving high regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles can be challenging and often results in mixtures of isomers[1]. The choice of base, solvent, and reaction temperature can significantly influence the product ratio[2].

Electrophilic Aromatic Substitution: Directing Effects of the Bromo Substituent

The imidazole ring is generally considered an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. However, the presence of a deactivating bromo substituent and the protonated nature of the imidazole ring under acidic conditions can make these reactions challenging.

The bromine atom is an ortho-, para-directing deactivator in typical aromatic systems. In the context of the imidazole ring, the situation is more complex due to the two nitrogen atoms. The overall electron density of the ring is reduced by the inductive effect of the bromine atom.

Predicting the site of electrophilic attack requires considering the combined directing effects of the two nitrogen atoms and the bromine substituent. Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C5 position, which is para to the N1 nitrogen and meta to the N3 nitrogen.

For 4-bromoimidazole , the C5 position is unsubstituted and would be the most likely site of electrophilic attack, influenced by the directing effect of N1. For 5-bromoimidazole , the C4 position is available for substitution. However, the existing bromo substituent at C5 will influence the reactivity of the C4 position.

Direct comparative experimental data on electrophilic aromatic substitution of 4-bromo- versus 5-bromoimidazole is limited. However, based on general principles, the tautomer with a vacant and electronically favorable position for attack will be more reactive.

Experimental Protocols

To facilitate further research and application, we provide detailed, step-by-step methodologies for key reactions discussed in this guide.

Protocol 1: Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of haloimidazoles and is designed to provide a starting point for optimization[3][4].

Materials:

  • 4(5)-Bromo-1H-imidazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4(5)-bromo-1H-imidazole (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: N-Alkylation of 4(5)-Bromo-1H-imidazole

This general procedure for N-alkylation can be adapted based on the reactivity of the alkylating agent and the desired regioselectivity[2].

Materials:

  • 4(5)-Bromo-1H-imidazole

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using K₂CO₃):

  • To a solution of 4(5)-bromo-1H-imidazole (1.0 equiv.) in anhydrous DMF or ACN, add anhydrous potassium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Conclusion and Future Outlook

The reactivity of the 4-bromo- and 5-bromoimidazole tautomers, while subtly different, has significant implications for synthetic strategy. The greater reactivity of the C5-Br bond in palladium-catalyzed cross-coupling reactions offers opportunities for selective functionalization. In N-alkylation, electronic effects generally favor reaction at the nitrogen distal to the bromine atom, although achieving high regioselectivity can be challenging. For electrophilic substitution, the C5 position of the imidazole ring remains the most probable site of reaction for the 4-bromo tautomer.

For researchers and drug development professionals, a thorough understanding of these reactivity patterns is crucial for the rational design of synthetic routes to complex imidazole-containing molecules. Future work in this area should focus on quantitative kinetic studies to precisely measure the reactivity differences between the two tautomers and the development of more highly regioselective reaction conditions. Furthermore, advanced computational studies could provide deeper insights into the tautomeric equilibrium and the transition states of various reactions, further enabling the predictive design of chemical syntheses.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

  • BenchChem. (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. BenchChem.
  • PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Royal Society of Chemistry.
  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Royal Society of Chemistry.
  • Stenutz, R. (n.d.). 4-bromo-5-nitro-1H-imidazole. Retrieved from [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Crystal Structure Analysis of 4-Bromo-2-(2-methoxyphenyl)-1H-imidazole: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The imidazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore in p38 MAP kinase inhibitors, antifungal agents, and H3 receptor antagonists. The specific derivative 4-bromo-2-(2-methoxyphenyl)-1H-imidazole represents a critical intersection of electronic modulation (via the 4-bromo substituent) and conformational restriction (via the 2-methoxy ortho effect).

This guide moves beyond simple characterization. It provides a comparative analysis framework, benchmarking the target molecule against key structural alternatives: its non-halogenated parent and its para-isomer . By analyzing these structures side-by-side, we reveal how specific substitutions dictate solid-state packing, solubility, and ultimately, bioavailability.

The "Why" Behind the Analysis
  • Halogen Bonding: The C(4)-Br bond is not just a steric blocker; it is a potential

    
    -hole donor for halogen bonding, influencing ligand-receptor binding kinetics.
    
  • Atropisomerism Potential: The ortho-methoxy group introduces rotational barriers. Determining the torsion angle in the solid state allows for the calibration of DFT models used in virtual screening.

Comparative Analysis: Target vs. Alternatives

We evaluate the target molecule against two primary "Alternatives" (Analogs) to isolate specific structural contributions.

FeatureTarget: 4-Bromo-2-(2-methoxyphenyl)Alt A: 2-(2-Methoxyphenyl)-1H-imidazoleAlt B: 4-Bromo-2-(4-methoxyphenyl)
Electronic State Electron-deficient imidazole ring (Br-induced).Electron-rich (Standard).[1]Electron-deficient.[1][2]
Steric Constraint High: Ortho-OCH3 forces twist.High: Ortho-OCH3 forces twist.Low: Para-OCH3 allows planarity.
Primary Interaction N-H...N (H-bond) + C-Br...N (Halogen bond) .N-H...N (H-bond) only.N-H...N + C-Br...N.
Crystal System Typically Monoclinic (

).[1]
Monoclinic/Orthorhombic.Triclinic/Monoclinic.
Solubility (LogP) Moderate (~2.5) (Lipophilic Br).Low (~1.8).Moderate (~2.5).
Critical Insight: The "Ortho" Twist

In Alternative B (para-methoxy), the aryl and imidazole rings often lie coplanar (torsion angle < 10°) to maximize


-conjugation. However, in the Target , the ortho-methoxy group sterically clashes with the imidazole N-H or lone pair.
  • Hypothesis: The crystal structure will reveal a significant torsion angle (30°–60°), breaking planarity.

  • Impact: This "twisted" conformation disrupts close

    
    -
    
    
    
    stacking seen in planar analogs, potentially increasing solubility by lowering the lattice energy.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, we utilize a self-validating workflow. The synthesis couples the Radziszewski reaction principles with electrophilic halogenation.

Phase 1: Synthesis & Purification
  • Cyclization: Condense 2-methoxybenzaldehyde with glyoxal and ammonium acetate in acetic acid (Reflux, 4h).

    • Validation: Monitor disappearance of aldehyde peak (CHO, ~10 ppm) via

      
      H-NMR.
      
  • Bromination: Treat the intermediate 2-(2-methoxyphenyl)-1H-imidazole with N-Bromosuccinimide (NBS) in DMF at 0°C

    
     RT.
    
    • Why NBS? Elemental bromine (

      
      ) can lead to poly-bromination. NBS provides regioselective control at the C-4/5 position.
      
  • Purification: Recrystallize from Ethanol/Water (8:2).

Phase 2: Crystallization for SC-XRD
  • Method: Slow Evaporation.

  • Solvent System: Methanol:Dichloromethane (1:1).

  • Protocol: Dissolve 20 mg of pure compound in 4 mL solvent. Filter into a clean vial. Cover with parafilm, pierce with 3 pinholes, and store at 4°C in a vibration-free environment.

  • Success Metric: Single block-like crystals (

    
     mm) appear within 48–72 hours.
    
Phase 3: Data Collection & Refinement
  • Temperature: 100 K (Cryostream) to reduce thermal motion (

    
    ).
    
  • Radiation: Mo-K

    
     (
    
    
    
    Å).
  • Strategy: Collect full sphere to maximize redundancy (

    
     completeness).
    

Visualization of Workflows & Interactions

Diagram 1: Structural Characterization Logic

This workflow illustrates the decision tree for validating the structure, ensuring the distinction between the target and its regioisomers.

G Start Crude Product (Post-Bromination) TLC TLC Analysis (Rf Comparison) Start->TLC NMR 1H-NMR (DMSO-d6) Check C4-H vs C5-H TLC->NMR Isomer_Check Regioisomer Check: 4-Br vs 5-Br Tautomer NMR->Isomer_Check Singlet @ ~7.4 ppm? Cryst Slow Evaporation (MeOH/DCM) Isomer_Check->Cryst Confirmed XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result Final CIF (Valid Structure) Refine->Result

Caption: Step-by-step validation workflow from crude synthesis to refined crystal structure.

Diagram 2: Intermolecular Interaction Network

A visualization of the competing forces stabilizing the crystal lattice.

Interactions MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB H-Bond N1-H...N3 MolA->MolB Pi-Stacking (Offset) MolC Molecule C (Translation) MolA->MolC Halogen Bond C4-Br...O(Methoxy)

Caption: Predicted supramolecular synthons: H-bonding chains reinforced by orthogonal Halogen Bonds.

Supporting Data & Benchmarks

The following data tables provide the reference values required to assess the quality of your crystal structure. Deviations


 Å or 

from these benchmarks warrant a review of the refinement model (e.g., check for twinning or disorder).
Table 1: Bond Geometries (Target vs. Standard)

Derived from average values in the Cambridge Structural Database (CSD) for 2-aryl-4-haloimidazoles.

ParameterBondTypical Value (Å/°)Structural Significance
Bond Length C(4)-Br1.88 – 1.90 ÅShortening indicates resonance donation from N(3).
Bond Length C(2)-C(Aryl)1.46 – 1.48 ÅSingle bond character; allows rotation.
Bond Angle N(1)-C(2)-N(3)110° – 113°Characteristic imidazole bite angle.
Torsion N(3)-C(2)-C(Ar)-C(Ortho)35° – 55° Critical: Indicates steric twist due to OMe.
Table 2: Hydrogen & Halogen Bond Parameters

Criteria for identifying significant non-covalent interactions.

Interaction TypeDonor

Acceptor
Distance (

)
Angle (

)
Classical H-Bond N(1)-H ... N(3)'1.95 – 2.10 Å160° – 178° (Linear is stronger)
Halogen Bond C(4)-Br ... O(Methoxy)2.90 – 3.20 Å150° – 175° (Directional)
Weak H-Bond C(Aryl)-H ... Br2.80 – 3.00 Å120° – 150°

References

  • Synthesis of 4-Bromo-1H-imidazole: Hosten, E. C., & Betz, R. (2015). Crystal structure of 4-bromo-1H-imidazole. Zeitschrift für Kristallographie - New Crystal Structures, 230(1), 27-28.

  • Structural Analysis of 2-Aryl Imidazoles: Fun, H. K., et al. (2011). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.[3][4] Acta Crystallographica Section E, 67(Pt 2), o436.

  • Halogen Bonding in Imidazoles: Rissanen, K. (2008). Halogen bonding in supramolecular chemistry. Chemical Society Reviews, 37, 444-475.

  • CSD Database Analysis: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72, 171-179.

  • General Synthesis Protocol: Wang, L., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.